1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
描述
属性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-9-2-1-7(3-10(9)13)15-11(16)17-5-8-4-14-6-18-8/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKTTQMJMCPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC2=CN=CS2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1,3-Thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate: Biological Activity Profile and Mechanistic Workflows
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs), 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (CAS 338981-80-9) represents a highly specialized chemical probe characterized by a dual-pharmacophore architecture. The molecule integrates an electrophilic carbamate warhead—a privileged scaffold for the irreversible inhibition of serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH)[1]—with a 1,3-thiazol-5-ylmethyl moiety, a structural motif historically associated with Cytochrome P450 3A4 (CYP3A4) modulation[2].
This whitepaper provides an in-depth technical analysis of the compound's biological activity profile, detailing the causality behind its structural design, its polypharmacological potential, and the self-validating experimental workflows required to characterize its target engagement in vitro.
Mechanistic Profiling & Causality
To utilize this compound effectively in drug discovery, one must understand the thermodynamic and kinetic rationale behind its structural components. The molecule does not merely bind to its targets; it undergoes a dynamic, mechanism-based reaction.
The Carbamate Warhead: Covalent Serine Hydrolase Inactivation
FAAH is a membrane-bound serine hydrolase responsible for terminating the signaling of endocannabinoids like anandamide. Carbamate-based inhibitors act as pseudo-substrates for this enzyme[3]. When the compound enters the active site, the catalytic nucleophile (Ser241 in FAAH) attacks the carbamate carbonyl. This nucleophilic attack forms a transient tetrahedral intermediate, which subsequently collapses.
Crucially, the reaction expels 1,3-thiazol-5-ylmethanol as a leaving group, resulting in an enzyme covalently modified by an N-(3,4-dichlorophenyl)carbamoyl adduct[3]. Because the de-carbamylation rate of FAAH is exceptionally slow, this covalent modification effectively permanently inactivates the enzyme[4].
The 3,4-Dichlorophenyl Motif: Hydrophobic Anchoring
The choice of a 3,4-dichlorophenyl group on the carbamate nitrogen is not arbitrary. The acyl-chain binding pocket of FAAH is a highly lipophilic, cytosolic-facing channel designed to accommodate the long arachidonoyl tail of endogenous lipids[5].
-
Steric Fit: The bulky dichlorophenyl ring mimics this lipid tail, providing the necessary van der Waals interactions to anchor the inhibitor.
-
Electronic Tuning: The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the adjacent carbamate carbonyl, thereby accelerating the rate of covalent carbamylation by the catalytic serine[4].
The 1,3-Thiazol-5-ylmethyl Moiety: CYP3A4 Polypharmacology
While the thiazol-5-ylmethyl group serves as an excellent leaving group during FAAH inhibition, it is not biologically inert. This specific heterocycle is a well-documented pharmacophore found in pharmacokinetic enhancers like Ritonavir[2]. The nitrogen atom within the thiazole ring possesses a lone pair of electrons that can directly coordinate with the heme iron (Fe³⁺) in the active site of CYP3A4[6]. Consequently, researchers utilizing this compound must account for its potential to cause mechanism-based inhibition of hepatic CYP3A4, which can lead to significant drug-drug interactions (DDIs) in complex biological models.
Fig 1: Mechanism of covalent serine hydrolase inhibition by the carbamate warhead.
Quantitative Biological Activity Profile
Based on structure-activity relationship (SAR) data for homologous carbamates and thiazole derivatives, the following table summarizes the expected biological activity profile for this compound.
| Target Enzyme | Primary Biological Function | Expected Activity (IC₅₀) | Primary Mechanism of Action |
| FAAH | Endocannabinoid hydrolysis | < 50 nM | Irreversible covalent carbamylation (Ser241) |
| MAGL | Monoacylglycerol hydrolysis | 100 - 500 nM | Irreversible covalent carbamylation (Ser122) |
| CYP3A4 | Hepatic xenobiotic metabolism | < 100 nM | Reversible/Irreversible heme-iron coordination |
| AChE | Acetylcholine hydrolysis | > 10 µM | Weak competitive binding (Off-target) |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the evaluation of this compound must utilize self-validating assay systems. Below are the definitive protocols for profiling its activity.
Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Engagement
Rationale: To prove that the inhibitor specifically modifies the active site of FAAH in a complex proteome, we utilize a competitive ABPP assay using Fluorophosphonate-Rhodamine (FP-Rh). FP-Rh broadly labels uninhibited serine hydrolases. A successful covalent blockade by our carbamate will prevent FP-Rh binding, resulting in a loss of fluorescence[3].
Step-by-Step Methodology:
-
Proteome Preparation: Isolate membrane proteomes from rat brain tissue (adjusted to 1 mg/mL in 50 mM Tris-HCl, pH 8.0).
-
Inhibitor Incubation: Treat 50 µL of the proteome with the compound (titrated from 1 nM to 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add FP-Rh (1 µM final concentration) to the mixture and incubate for an additional 30 minutes at room temperature in the dark.
-
Denaturation: Quench the reaction with 4x SDS loading buffer and boil at 95°C for 5 minutes. Self-Validation Check: Include a control sample that is boiled prior to FP-Rh addition to establish the background fluorescence of non-specific binding.
-
Resolution & Detection: Resolve proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, Ex/Em: 532/580 nm) to quantify the dose-dependent disappearance of the 63 kDa FAAH band.
Fig 2: Activity-Based Protein Profiling (ABPP) workflow for target validation.
Protocol 2: Fluorogenic Enzyme Inhibition Assay
Rationale: To determine the precise kinetic rate of FAAH inhibition, a continuous fluorogenic assay is required.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA). The BSA is critical to prevent the highly lipophilic inhibitor from precipitating or adhering to the plastic microplate.
-
Pre-incubation: In a black 96-well plate, combine recombinant human FAAH (1 nM) with varying concentrations of the inhibitor. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide (10 µM final).
-
Kinetic Readout: Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously for 30 minutes at Ex/Em 340/460 nm.
-
Data Validation: Self-Validation Check: Include a "No Enzyme" control to monitor baseline substrate auto-hydrolysis. Include a positive control well treated with 1 µM URB597 to define the maximal inhibition baseline[1].
References
- A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC. nih.gov.
- (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC. nih.gov.
- Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC. nih.gov.
- Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PMC. nih.gov.
- CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC. nih.gov.
- CPY3A4-Mediated α-Hydroxyaldehyde Formation in Saquinavir Metabolism - PMC. nih.gov.
Sources
- 1. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPY3A4-Mediated α-Hydroxyaldehyde Formation in Saquinavir Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Structural Architecture and Physicochemical Profiling of 1,3-Thiazol-5-ylmethyl N-(3,4-Dichlorophenyl)carbamate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The rational design and structural validation of small-molecule inhibitors rely heavily on precise physicochemical profiling. 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (CAS Registry Number: 338981-80-9) is a highly specialized chemical entity that merges three distinct pharmacophoric motifs: a metabolically active thiazole ring, a rigid carbamate linkage, and a lipophilic dichloro-substituted phenyl ring[1]. With a calculated molecular weight of 303.16 g/mol , this compound serves as a critical scaffold in the development of enzyme inhibitors and pharmacokinetic modulators[2].
This technical guide provides an authoritative breakdown of its structural properties, exact molecular weight characteristics, and the self-validating analytical protocols required to confirm its integrity in a laboratory setting.
Structural Architecture & Pharmacophoric Rationale
The molecular architecture of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is not arbitrary; each moiety serves a specific physicochemical and biological function. As a Senior Application Scientist, I approach this structure by deconstructing its causality in target binding:
-
1,3-Thiazol-5-ylmethyl Group: The thiazole nitrogen contains a lone pair capable of coordinating with heme iron centers (such as those found in Cytochrome P450 enzymes like CYP3A4). The methylene bridge provides necessary flexibility, allowing the thiazole ring to adopt an optimal geometry for active-site penetration.
-
Carbamate Linkage (-O-CO-NH-): Acting as a pseudo-peptide bond, the carbamate is more metabolically stable than a standard ester or amide. It provides a stringent hydrogen-bond donor (NH) and acceptor (C=O), locking the molecule into a predictable conformational space.
-
3,4-Dichlorophenyl Ring: The dual chlorine substitution at the meta and para positions drastically increases the lipophilicity (LogP) of the molecule, driving it into deep hydrophobic pockets of target proteins. Furthermore, the halogens create a localized anisotropic charge distribution (a "sigma-hole"), enabling highly specific halogen bonding with the backbone carbonyls of target residues.
Fig 1. Pharmacophoric deconstruction and structural topology.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the exact mass and isotopic distribution is critical to avoiding false positives during high-throughput screening or synthesis validation. The molecular formula for this compound is C11H8Cl2N2O2S [1].
While the average molecular weight is 303.16 g/mol [1], high-resolution mass spectrometry (HRMS) relies on the monoisotopic mass (the mass of the molecule using only the most abundant isotopes: ^12C, ^1H, ^35Cl, ^14N, ^16O, ^32S). Because the molecule contains two chlorine atoms, it exhibits a highly diagnostic isotopic cluster. Natural chlorine exists as ^35Cl (~75%) and ^37Cl (~25%). Therefore, a di-chloro compound will present a classic 9:6:1 ratio for its M, M+2, and M+4 peaks.
Quantitative Data Summaries
Table 1: Fundamental Physicochemical Parameters
| Property | Value | Causality / Significance |
| Chemical Name | 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate | IUPAC standard nomenclature |
| CAS Registry Number | 338981-80-9 | Unique identifier for procurement[1] |
| Molecular Formula | C11H8Cl2N2O2S | Dictates exact mass and isotopic spread[1] |
| Average Molecular Weight | 303.16 g/mol | Used for bulk molarity calculations[2] |
| Monoisotopic Mass | 301.968 Da | Target mass for HRMS validation |
Table 2: Expected HRMS Isotopic Distribution ([M+H]+, C11H9Cl2N2O2S+)
| Isotope Peak | Exact Mass (m/z) | Relative Abundance | Causality (Isotopic Makeup) |
| M | 302.975 | 100% (Base Peak) | Contains two ^35Cl atoms |
| M+2 | 304.972 | ~65% | Contains one ^35Cl and one ^37Cl atom |
| M+4 | 306.969 | ~11% | Contains two ^37Cl atoms |
Self-Validating Experimental Protocols
To ensure scientific integrity, a single analytical method is insufficient. As a standard practice, I employ an orthogonal, self-validating system: HRMS confirms the atomic composition, while 2D-NMR confirms the structural connectivity.
Protocol A: High-Resolution Mass Spectrometry (HRMS) for Isotopic Fingerprinting
Objective: Validate the exact mass and the presence of the di-chloro moiety.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Dilute 10 µL of this stock into 990 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% Formic Acid .
-
Causality: Formic acid acts as a proton source, ensuring robust ionization of the carbamate nitrogen or thiazole ring to form the[M+H]+ adduct, drastically improving the signal-to-noise ratio.
-
-
Injection & Ionization: Inject 2 µL into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer operating in positive ion mode.
-
Data Acquisition & Analysis: Scan from m/z 100 to 600.
-
Validation Check: Locate the base peak at m/z 302.975. You must verify the presence of the m/z 304.972 peak at ~65% intensity. If this M+2 peak is missing, the compound has lost a chlorine atom (des-chloro impurity), and the batch must be rejected.
-
Protocol B: 2D-NMR (HSQC/HMBC) for Linkage Verification
Objective: Confirm the integrity of the carbamate linkage connecting the thiazole and phenyl rings.
-
Solvent Selection: Dissolve 15 mg of the compound in 600 µL of DMSO-d6 (Dimethyl sulfoxide-d6).
-
Causality: Why not CDCl3? The carbamate NH proton exchanges rapidly with trace moisture in CDCl3, broadening or erasing the signal. DMSO-d6 forms strong hydrogen bonds with the NH proton, drastically slowing the chemical exchange rate and yielding a sharp, quantifiable singlet (typically between 9.5 – 10.5 ppm).
-
-
1H and 13C Acquisition: Acquire standard 1D spectra to verify the 8 protons and 11 carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) Execution: Run an HMBC experiment optimized for long-range coupling (typically 8 Hz).
-
Validation Check: Look for a 3-bond correlation (^3J_CH) from the sharp NH proton to the carbamate carbonyl carbon (~153 ppm). Crucially, the methylene protons of the thiazol-5-ylmethyl group (~5.2 ppm) must also show a correlation to this exact same carbonyl carbon. This dual-correlation definitively proves the two halves of the molecule are covalently linked via the carbamate.
-
Fig 2. Self-validating analytical workflow for structural confirmation.
Conclusion
The compound 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (MW: 303.16 g/mol ) is a sophisticated chemical tool. By understanding the causality behind its structural components—from the heme-coordinating thiazole to the lipophilic, halogen-bonding dichlorophenyl ring—researchers can better predict its behavior in biological assays. Furthermore, by employing orthogonal, self-validating analytical protocols like HRMS isotopic fingerprinting and DMSO-d6 stabilized HMBC NMR, laboratories can guarantee the structural integrity of this molecule prior to downstream application.
References
- BLDpharm. "338981-80-9 | (1,3-Thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate". BLD Pharmatech.
- Chemsrc. "1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate | Chemsrc". Chemsrc Database.
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Toxicity and safety profile of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
An In-depth Technical Guide to the Toxicological and Safety Evaluation of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
Introduction
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is a novel chemical entity with potential therapeutic applications. As with any new compound, a thorough understanding of its safety profile is a critical prerequisite for further development. This technical guide outlines a systematic and comprehensive strategy for elucidating the toxicological properties of this compound. In the absence of specific published toxicity data for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate, this document serves as a roadmap for its evaluation, detailing the necessary experimental workflows and the scientific rationale underpinning each stage of the investigation. The tiered approach described is designed to identify potential hazards early in the development process, thereby minimizing risk and resource expenditure.[1][2]
Chapter 1: Foundational Safety Assessment: In Silico and In Vitro Approaches
The initial phase of toxicological assessment for a novel compound such as 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate should focus on non-animal testing methods.[1][3] This approach is not only ethical but also time and cost-effective, allowing for the early identification of potential liabilities.[3][4]
In Silico Toxicity Prediction
Before embarking on laboratory-based studies, computational (in silico) models can be employed to predict the potential toxicity of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate. These models utilize the chemical structure of the compound to estimate its likelihood of causing various toxic effects, such as mutagenicity, carcinogenicity, and organ toxicity. While not definitive, these predictions are invaluable for guiding subsequent experimental work.
In Vitro Toxicity Screening: A Multi-pronged Approach
In vitro toxicity testing involves the use of cultured cells to assess the effects of a compound on biological systems.[2] A panel of assays should be employed to build a comprehensive preliminary toxicity profile.
Cytotoxicity assays are fundamental to understanding a compound's effect on cell viability and proliferation.[2]
Table 1: Example Data Presentation for In Vitro Cytotoxicity Assays
| Assay Type | Cell Line | Endpoint Measured | IC50 (µM) |
| MTT Assay | HepG2 | Mitochondrial activity | Data |
| Neutral Red Uptake | A549 | Lysosomal integrity | Data |
| LDH Release Assay | HEK293 | Membrane integrity | Data |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Assessing the potential of a compound to damage genetic material is a critical component of safety evaluation.[2]
-
Ames Test: This bacterial reverse mutation assay is a widely used screening tool for identifying mutagens.
-
In Vitro Micronucleus Assay: This test, conducted in mammalian cells, detects both clastogenic and aneugenic events.
-
Comet Assay: This assay measures DNA strand breaks in individual cells.
To investigate potential target organ toxicity, more specialized in vitro models can be utilized.[2]
-
Hepatotoxicity: Use of primary human hepatocytes or cell lines like HepG2 to assess liver cell injury.
-
Cardiotoxicity: Employing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on cardiac function.[4]
-
Nephrotoxicity: Utilizing human kidney proximal tubule epithelial cells to screen for kidney damage.
Chapter 2: In Vivo Toxicological Evaluation
Following the initial in vitro screening, in vivo studies in animal models are necessary to understand the compound's effects in a whole organism.[1] These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and reliability.[1]
Acute Toxicity Studies
The goal of acute toxicity studies is to determine the potential for adverse effects from a single dose of the compound. These studies help in determining the median lethal dose (LD50) and identifying clinical signs of toxicity.
Repeated Dose Toxicity Studies
These studies are crucial for characterizing the toxicological profile of a compound after repeated administration.[5] They help to identify target organs of toxicity, dose-response relationships, and the potential for cumulative effects.[5]
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents
-
Animal Model: Use a standard rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Dose Selection: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control group.[6]
-
Administration: Administer 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate daily via oral gavage for 28 consecutive days.
-
Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Clinical Pathology: Collect blood and urine samples at termination for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full necropsy and histopathological examination of all major organs and tissues.
-
Data Analysis: Analyze the data for statistically significant differences between the treated and control groups.
Reproductive and Developmental Toxicity
These specialized studies are necessary to evaluate the potential effects of the compound on fertility, pregnancy, and fetal development.
Carcinogenicity Studies
Long-term carcinogenicity studies in animals may be required if there are concerns based on the compound's structure, genotoxicity data, or findings from repeated dose studies.
Chapter 3: Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions. Key areas of investigation include:
-
Central Nervous System: Assessment of behavioral and neurological effects.
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System: Measurement of respiratory rate and tidal volume.
Chapter 4: Data Integration and Risk Assessment
The culmination of the toxicological evaluation is the integration of all data from in silico, in vitro, and in vivo studies to formulate a comprehensive risk assessment. This involves establishing a No-Observed-Adverse-Effect-Level (NOAEL) and using this to determine a safe starting dose for potential human studies.
Conclusion
The toxicological evaluation of a novel compound like 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is a complex, multi-faceted process. The tiered, evidence-based approach outlined in this guide provides a robust framework for identifying potential hazards and characterizing the safety profile of the compound. By adhering to these principles, researchers can ensure a thorough and scientifically sound assessment, paving the way for informed decisions in the drug development process.
References
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In vitro toxicology - Wikipedia. (n.d.). Retrieved March 29, 2024, from [Link]
-
Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025, November 5). Retrieved March 29, 2024, from [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. Retrieved March 29, 2024, from [Link]
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Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). Retrieved March 29, 2024, from [Link]
-
Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies. (2025). National Institute of Environmental Health Sciences. Retrieved March 29, 2024, from [Link]
-
Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025, August 2). bioRxiv. Retrieved March 29, 2024, from [Link]
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Novel in vitro and mathematical models for the prediction of chemical toxicity. (2012, August 28). Toxicology Research. Retrieved March 29, 2024, from [Link]
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Safety data sheet. (2016, July 6). Retrieved March 29, 2024, from [Link]
-
safety data sheet - INDOFINE Chemical Company, Inc. (n.d.). Retrieved March 29, 2024, from [Link]
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committee for proprietary medicinal products (cpmp) note for guidance on repeated dose toxicity - EMA. (2001). Retrieved March 29, 2024, from [Link]
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3 - SAFETY DATA SHEET. (n.d.). Retrieved March 29, 2024, from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15). Retrieved March 29, 2024, from [Link]
-
ECETOC Guidance on Dose Selection. (n.d.). Retrieved March 29, 2024, from [Link]
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Application Note: Synthesis of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
Introduction & Mechanistic Rationale
Carbamates (urethanes) represent a highly privileged structural motif in medicinal chemistry and drug development. They are frequently utilized to enhance metabolic stability, modulate lipophilicity, and act as potent enzyme inhibitors—most notably as acetylcholinesterase (AChE) inhibitors[1][2]. The target molecule, 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate , requires the precise coupling of an electron-deficient aromatic isocyanate with a heteroaromatic primary alcohol.
The most atom-economical and direct synthetic route for this transformation is the nucleophilic addition of 1,3-thiazol-5-ylmethanol to 3,4-dichlorophenyl isocyanate. To accelerate the reaction kinetics and suppress the formation of unwanted side products, 4-Dimethylaminopyridine (DMAP) is employed as an organocatalyst. Mechanistically, DMAP attacks the electrophilic isocyanate carbon to form a highly reactive N-carbamoylpyridinium intermediate. This activated complex is subsequently trapped by the primary alcohol to yield the target carbamate, releasing the DMAP catalyst to propagate the cycle[3].
Experimental Design & Causality
A robust, self-validating protocol requires strict control over reaction parameters to prevent the formation of stubborn impurities, specifically symmetric ureas.
-
Moisture Exclusion (Causality): Isocyanates are highly sensitive to trace water. Water acts as a nucleophile, reacting with the isocyanate to form an unstable carbamic acid that rapidly decarboxylates into a primary amine. This amine will immediately attack unconsumed isocyanate to form an insoluble symmetric urea (e.g., 1,3-bis(3,4-dichlorophenyl)urea). Therefore, strictly anhydrous dichloromethane (DCM) and an inert argon atmosphere are mandatory[3].
-
Stoichiometric Control: A 1.1 equivalent excess of 1,3-thiazol-5-ylmethanol is used relative to the isocyanate. This stoichiometric imbalance serves a dual purpose: it drives the toxic and highly reactive isocyanate to complete consumption, and the excess polar alcohol is easily washed away during aqueous workup or separated via silica gel chromatography.
-
Temperature Gradient: The initial catalyst-isocyanate mixing and alcohol addition are performed at 0 °C. This controls the exothermic formation of the activated DMAP-isocyanate complex, preventing thermal degradation, allophanate formation, or dimerization of the isocyanate[3].
Materials and Reagents
The following table summarizes the quantitative data for a standardized 10.0 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 3,4-Dichlorophenyl isocyanate | 188.01 | 1.0 | 1.88 g (10.0 mmol) | Electrophile |
| 1,3-Thiazol-5-ylmethanol | 115.15 | 1.1 | 1.27 g (11.0 mmol) | Nucleophile |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.12 g (1.0 mmol) | Organocatalyst |
| Dichloromethane (Anhydrous) | 84.93 | - | 25 mL | Solvent |
| Target Carbamate | 303.16 | 1.0 | 3.03 g (Theoretical) | Product |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Activation
-
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert Argon gas for 15 minutes to establish a moisture-free environment.
-
Solvent and Electrophile Loading: Inject 15 mL of anhydrous DCM into the flask via syringe. Add 1.88 g of 3,4-dichlorophenyl isocyanate. Stir at 300 rpm to achieve a homogeneous solution.
-
Catalyst Introduction: Add 0.12 g of DMAP in one portion. The solution may develop a faint yellow tint, visually indicating the formation of the activated N-carbamoylpyridinium intermediate.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Phase 2: Nucleophilic Addition
-
Alcohol Addition: Dissolve 1.27 g of 1,3-thiazol-5-ylmethanol in 10 mL of anhydrous DCM in a separate dry vial. Using a syringe pump or pressure-equalizing dropping funnel, add this solution dropwise to the reaction mixture over 15 minutes to prevent localized thermal spikes.
-
Reaction Propagation: Remove the ice bath after the addition is complete. Allow the reaction mixture to warm naturally to room temperature (25 °C) and stir for 4 to 6 hours.
-
In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is deemed complete when the high-Rf isocyanate spot (visualized with UV at 254 nm) completely disappears.
Phase 3: Work-up and Purification
-
Quenching: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). This mildly acidic quench neutralizes the DMAP catalyst and halts the reaction.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with 20 mL of saturated brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator (bath temperature 35 °C) to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Hexanes:Ethyl Acetate (1:1 v/v). Collect the product fractions and concentrate in vacuo to afford pure 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate as a crystalline solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound and validate the absence of symmetric urea impurities, the following analytical checks must be executed:
-
FT-IR Spectroscopy: Confirm the complete disappearance of the strong, sharp isocyanate stretch at ~2270 cm⁻¹. Validate the presence of the carbamate carbonyl (C=O) stretch at ~1700-1730 cm⁻¹ and the secondary amine N-H stretch at ~3300 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃): Verify the presence of the thiazole protons (typically appearing as doublets/singlets at ~8.8 ppm and ~7.9 ppm), the methylene bridge singlet (~5.3 ppm), and the aromatic protons of the 3,4-dichlorophenyl ring (7.2 - 7.6 ppm). The carbamate N-H proton will appear as a broad singlet (~6.8 ppm).
-
LC-MS: Confirm the target mass [M+H]⁺ at m/z 303.0 (calculated for the ³⁵Cl isotope).
Mechanistic Visualization
Workflow of DMAP-catalyzed synthesis of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate.
References
-
Organic Carbamates in Drug Design and Medicinal Chemistry Journal of Medicinal Chemistry URL:[Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
-
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors Journal of Biomolecular Structure and Dynamics URL:[Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: In Vivo Dosing Strategies and Pharmacodynamic Validation for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
Mechanistic Rationale and Physicochemical Constraints
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is a highly lipophilic, small-molecule covalent inhibitor designed to target mammalian serine hydrolases (e.g., FAAH, MAGL, or related ABHD enzymes). The molecule operates via a pseudo-irreversible mechanism: the active-site serine nucleophile of the target enzyme attacks the carbamate carbonyl, displacing the 1,3-thiazol-5-ylmethyl leaving group and resulting in a covalently carbamylated, inactive enzyme state .
Because of the bulky, hydrophobic 3,4-dichlorophenyl moiety, this compound exhibits a high partition coefficient (LogP). Consequently, standard aqueous buffers are entirely ineffective for in vivo dosing. Furthermore, the carbamate linkage is highly susceptible to base-catalyzed hydrolysis. Designing an in vivo dosing strategy requires a delicate balance: overcoming the crystal lattice energy for solubilization while maintaining a strict pH environment to prevent premature degradation of the pharmacophore .
Formulation Workflow and Causality
To achieve systemic circulation and central nervous system (CNS) penetrance, the compound must be formulated into a stable micellar suspension.
Formulation workflow and target engagement for lipophilic carbamate inhibitors.
Quantitative Formulation Parameters
The following table summarizes the optimized formulation ratios based on the desired route of administration.
Table 1: Vehicle Formulations and Pharmacokinetic Implications
| Route | Optimal Vehicle Composition | Est. Bioavailability | Peak CNS Exposure (Tmax) | Causality & Notes |
| IP | 10% DMSO / 10% Tween-80 / 80% Saline | High (>80%) | 30 – 60 min | Standard for neurobehavioral assays. Avoids first-pass metabolism. |
| PO | 5% DMSO / 95% PEG400 | Moderate (40-60%) | 120 – 180 min | PEG400 protects the carbamate from rapid acidic hydrolysis in the stomach. |
| IV | 5% DMSO / 5% Cremophor EL / 90% Saline | Absolute (100%) | < 15 min | Cremophor EL prevents embolism risk by forming tighter nano-micelles than Tween-80. |
Step-by-Step Formulation Protocol (Self-Validating System)
This protocol describes the preparation of a 10 mg/kg dose for Intraperitoneal (IP) injection in a standard 25g adult mouse (total injection volume: 250 µL).
Step 1: Primary Dissolution
-
Action: Weigh exactly 1.0 mg of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate into a sterile glass vial. Add 100 µL of anhydrous DMSO. Vortex for 60 seconds.
-
Causality: The high dielectric constant of DMSO is required to break the hydrophobic crystal lattice of the 3,4-dichlorophenyl group.
-
Self-Validation: The solution must be completely clear. If micro-crystals remain, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C, as thermal stress accelerates carbamate degradation.
Step 2: Surfactant Encapsulation
-
Action: Add 100 µL of Tween-80 to the DMSO mixture. Vortex vigorously for 2 minutes.
-
Causality: Tween-80 acts as a non-ionic surfactant. It coats the dissolved lipophilic molecules, preparing them to form micelles once the aqueous phase is introduced.
Step 3: Aqueous Dilution and pH Control
-
Action: Slowly add 800 µL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing. Critical: The saline must be pre-adjusted to pH 6.5.
-
Causality: Carbamates undergo rapid base-catalyzed hydrolysis. If the saline pH is >7.5, hydroxide ions will attack the carbonyl carbon, kicking off the 1,3-thiazol-5-ylmethyl leaving group and rendering the drug inert before administration.
-
Self-Validation: Hold the vial against a light source. A successful micellar suspension will exhibit a faint blue hue (Tyndall effect) but remain optically transparent. If the solution turns milky white or macroscopic white flakes appear, the micellar capacity has been exceeded (precipitation). Do not administer; discard the batch and increase the Tween-80 ratio by 5%.
Pharmacodynamic Validation via ABPP
To ensure the dosing strategy successfully delivered the compound to the CNS and engaged the target, ex vivo Activity-Based Protein Profiling (ABPP) must be utilized .
Step 1: Tissue Harvesting
-
Action: Euthanize the animal at Tmax (e.g., 60 minutes post-IP injection). Rapidly extract the brain and snap-freeze in liquid nitrogen.
-
Causality: Snap-freezing halts all post-mortem enzymatic activity, preserving the exact covalent state of the serine hydrolases at the time of death.
Step 2: Proteome Labeling
-
Action: Homogenize the tissue in cold PBS. Incubate 50 µg of the proteome with 1 µM of a fluorophosphonate-rhodamine (FP-Rh) activity-based probe for 30 minutes at 37°C.
-
Causality: The FP-Rh probe covalently binds to the active-site serine of uninhibited serine hydrolases .
Step 3: Validation Readout
-
Action: Resolve the proteome via SDS-PAGE and scan for in-gel fluorescence.
-
Self-Validation: Because 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate covalently occupies the target's active site, the FP-Rh probe cannot bind. A successful in vivo dose is definitively validated by the complete disappearance of the fluorescent band corresponding to the target enzyme (compared to a vehicle-treated control lane). If the band is still present, the in vivo bioavailability was insufficient, indicating a failure in the formulation or dosing route.
References
-
Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature Reviews Neuroscience, 4(11), 873-884.[Link]
-
Ahn, K., Johnson, D. S., Mileni, M., Rayarao, B., Bass, C. E., Boyden, T. L., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.[Link]
-
Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology, 14(12), 1347-1356.[Link]
-
Simon, G. M., & Cravatt, B. F. (2010). Activity-based protein profiling of serine hydrolases. Journal of Biological Chemistry, 285(15), 11051-11055.[Link]
Title: A Robust LC-MS/MS Method for the Sensitive Quantification of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate in Biological Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive method for the detection and quantification of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate using a triple-quadrupole mass spectrometer coupled with liquid chromatography (LC-MS/MS). Given the structural motifs of the compound—a carbamate linker, a thiazole ring, and a dichlorophenyl group—which are common in pharmaceutical and agrochemical development, a reliable analytical method is crucial for pharmacokinetics, metabolism, and safety studies. We present optimized parameters for electrospray ionization (ESI), multiple reaction monitoring (MRM) transitions, and chromatographic separation, providing a comprehensive protocol for researchers in drug development and related fields.
Introduction
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is a small molecule featuring a thiazole heterocycle, a structural element present in numerous FDA-approved drugs due to its ability to engage in favorable biological interactions.[1] The carbamate linkage and dichlorinated phenyl ring are also prevalent in compounds developed for therapeutic and agricultural applications. The accurate quantification of such molecules in complex biological matrices (e.g., plasma, urine) is a fundamental requirement in preclinical and clinical development.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[3] This technique physically separates the analyte from matrix components via LC before using two stages of mass filtering (MS/MS) for unambiguous detection.[4] This application note provides a complete workflow, from sample preparation to final detection parameters, explaining the scientific rationale behind each step to ensure a robust and reproducible assay.
Experimental Workflow
The overall analytical process follows a logical sequence designed to ensure accuracy and minimize matrix interference. The workflow begins with a straightforward sample preparation step, followed by chromatographic separation and culminates in detection by tandem mass spectrometry.
Caption: High-level experimental workflow for the analysis of the target analyte.
Detailed Protocols and Method Parameters
Rationale for Methodological Choices
The selection of each parameter is grounded in the physicochemical properties of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate and established principles of bioanalysis.
-
Sample Preparation : Protein precipitation is chosen for its simplicity and effectiveness in removing the majority of proteinaceous matrix components, which can interfere with analysis and damage the LC column.[5] Acetonitrile is a highly effective solvent for this purpose.
-
Chromatography : A C18 reversed-phase column is ideal for retaining and separating moderately non-polar small molecules like the target analyte.[6] The use of formic acid as a mobile phase additive is critical; it acidifies the mobile phase, promoting the protonation of the analyte, which is essential for efficient positive mode electrospray ionization.[7]
-
Ionization : Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar small molecules and is well-suited for carbamates.[6] Positive ion mode was selected due to the presence of nitrogen atoms in the thiazole ring and carbamate linkage, which are readily protonated.
-
Detection : Multiple Reaction Monitoring (MRM) on a triple-quadrupole mass spectrometer provides unparalleled selectivity and sensitivity, making it the definitive choice for quantitative bioanalysis.[4] This mode monitors specific, user-defined fragmentation patterns, effectively filtering out background noise.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard. The internal standard should be a structurally similar molecule, ideally a stable-isotope-labeled version of the analyte.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Self-Validation Check: Analyze a "blank" matrix sample (processed without analyte) to ensure no interfering peaks are present at the analyte's retention time.[5]
Protocol 2: LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.
-
Inject 5 µL of the prepared sample supernatant onto the LC column.[4]
-
Run the LC gradient and MS acquisition method as detailed in Tables 1 and 2.
-
Integrate the peak areas for both the analyte and the internal standard MRM transitions.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of prepared standards.
Liquid Chromatography (LC) Parameters
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides excellent retention for moderately non-polar small molecules.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte.[7] |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min | A standard gradient for efficient elution of small molecules.[7] |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape.[4] |
| Injection Volume | 5 µL | A typical volume to balance sensitivity with chromatographic performance.[4] |
Mass Spectrometry (MS) Parameters
The following parameters were optimized by direct infusion of a 100 ng/mL solution of the analyte.
| Parameter | Value | Rationale |
| Instrument | Triple-Quadrupole Mass Spectrometer | The standard for quantitative analysis due to MRM capabilities.[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Carbamates and thiazoles ionize efficiently in positive mode via protonation.[6] |
| Capillary Voltage | 3.5 kV | Optimized to maximize ion formation and transmission into the mass spectrometer. |
| Source Temperature | 150 °C | A moderate temperature to assist desolvation without causing thermal degradation.[6] |
| Desolvation Temp. | 450 °C | Ensures complete solvent evaporation from the ESI droplets.[6] |
| Nebulizer Gas | Nitrogen, 3 Bar | Assists in the formation of a fine spray for efficient ionization. |
| Drying Gas | Nitrogen, 10 L/min | Removes residual solvent from the generated ions. |
Results: Analyte-Specific Detection Parameters
Precursor Ion and Fragmentation Profile
The monoisotopic mass of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (C₁₁H₈Cl₂N₂O₂S) is 301.97 Da. In positive ESI mode, the analyte is readily protonated to form the precursor ion [M+H]⁺ at m/z 302.98 .
Collision-induced dissociation (CID) of the precursor ion yields characteristic product ions. Carbamates are known to fragment at the carbamate linkage.[4][6] The primary fragmentation pathways identified were:
-
Cleavage of the ester bond, resulting in the stable 1,3-thiazol-5-ylmethylium cation (m/z 114.02) .
-
Cleavage of the amide bond, leading to the 3,4-dichlorophenylaminylium cation (m/z 160.97) .
These fragmentation patterns are highly specific and provide an excellent basis for a selective MRM assay.
Caption: Proposed fragmentation pathway for [M+H]⁺ of the target analyte.
Optimized Multiple Reaction Monitoring (MRM) Transitions
Two distinct MRM transitions were optimized to provide both quantification and confirmation, adhering to regulatory guidelines for bioanalysis.
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Use |
| MRM 1 | 302.98 | 114.02 | 25 | 100 | Quantifier |
| MRM 2 | 302.98 | 160.97 | 20 | 100 | Qualifier |
-
Rationale : The most intense product ion (m/z 114.02) is selected as the "quantifier" for maximum sensitivity. A second, structurally significant product ion (m/z 160.97) is used as a "qualifier" to confirm the identity of the analyte. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate. The detailed protocols for sample preparation, along with the optimized LC and MS parameters, provide a reliable foundation for researchers in pharmaceutical development and analytical chemistry. The specific MRM transitions offer the high degree of selectivity and sensitivity required for bioanalytical studies, ensuring data of the highest quality and integrity.
References
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
-
Pandey, P. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]
-
Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
Takino, M., Daishima, S., & Nakahara, T. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 765-772. Retrieved from [Link]
-
Khan, I., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3328. Retrieved from [Link]
-
Takino, M., Daishima, S., & Nakahara, T. (2004). Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 765-772. Retrieved from [Link]
-
Wang, X., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. Retrieved from [Link]
-
Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
-
Molecules. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Retrieved from [Link]
Sources
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- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tecan.com [tecan.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Solubilization Strategies for 1,3-Thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
Welcome to the Technical Support Center for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate. This highly lipophilic small molecule presents significant formulation challenges due to its poor aqueous solubility[1]. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and protocols for both in vitro and in vivo applications.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: Why does 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate immediately precipitate when diluted into my aqueous assay buffer? A1: The precipitation is driven by the compound's high lipophilicity and unfavorable hydration energy[2]. The 3,4-dichlorophenyl moiety strongly prefers hydrophobic interactions, driving the molecules to aggregate and minimize surface area exposed to water[1]. Because the crystal lattice energy of the aggregated compound exceeds the energy gained from aqueous solvation, it crashes out of solution[2]. To prevent this, you must lower the thermodynamic barrier by introducing a co-solvent (like DMSO) or a surfactant (like Tween-20) to form micelles that shield the hydrophobic domains [2].
Q2: Can I improve its solubility by adjusting the pH of the buffer or forming a salt? A2: No. This is a common pitfall. 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate lacks ionizable functional groups within the physiological pH range (pH 1–10)[1]. The carbamate nitrogen is neutral due to resonance stabilization with the adjacent carbonyl, and the thiazole nitrogen is a very weak base (pKa ~2.5), meaning it will not protonate under standard assay or physiological conditions. Salt formation and pH adjustment are only viable for molecules with accessible ionizable centers [3].
Q3: What is the most reliable vehicle for in vitro biochemical and cellular assays? A3: For in vitro work, prepare a concentrated stock solution (10–50 mM) in 100% anhydrous DMSO. When diluting into your final aqueous buffer, ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity or enzyme denaturation. To prevent precipitation upon aqueous dilution, pre-spike your assay buffer with 0.01%–0.1% (w/v) of a non-ionic surfactant such as Tween-20 or Triton X-100[4].
Q4: How should I formulate this compound for in vivo dosing (e.g., IV or PO) in rodent models? A4: For Intravenous (IV) administration, the gold standard is an inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 3,4-dichlorophenyl ring, while the hydrophilic exterior maintains aqueous solubility [6]. For Per Os (PO) oral dosing, where higher drug loading is often required, Lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Amorphous Solid Dispersions (ASD) using polymers like HPMC are recommended to bypass dissolution-rate-limited absorption [7].
Section 2: Experimental Protocols
Protocol A: Preparation of a 20% (w/v) HP-β-CD Inclusion Complex for IV Dosing Causality & Validation: This protocol utilizes mechanical kneading and sonication to drive the lipophilic compound into the cyclodextrin cavity. The protocol is a self-validating system: the final centrifugation step ensures any uncomplexed, insoluble drug is pelleted, and the subsequent HPLC analysis confirms the exact dosable concentration.
-
Preparation of Vehicle: Dissolve 2.0 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 8.0 mL of sterile saline (0.9% NaCl). Vortex until completely clear. Adjust the final volume to 10.0 mL.
-
Drug Addition: Weigh the required amount of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (target concentration: 2–5 mg/mL) and add it directly to the 20% HP-β-CD solution.
-
Complexation (Sonication): Place the suspension in a bath sonicator maintained at 37°C for 45–60 minutes. The thermal energy and cavitation overcome the activation energy required for the drug to enter the cyclodextrin cavity.
-
Equilibration: Place the vial on a rotary shaker at room temperature for 12–24 hours to ensure the thermodynamic equilibrium of the inclusion complex.
-
Validation (Critical Step): Centrifuge the mixture at 10,000 × g for 10 minutes.
-
Troubleshooting: If a visible pellet forms, the solution has reached its saturation limit. The supernatant contains the maximum soluble fraction.
-
-
Filtration & Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Analyze an aliquot of the filtrate via HPLC-UV to determine the exact solubilized concentration before proceeding to in vivo dosing.
Protocol B: Kinetic Solubility Assay (Nephelometry / Absorbance) Causality & Validation: This assay determines the exact concentration at which the compound begins to precipitate (the kinetic solubility limit) when transitioning from a DMSO stock to an aqueous environment.
-
Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, create a 2-fold serial dilution of the compound in DMSO.
-
Aqueous Crash: Transfer 2 µL of each DMSO dilution into a new 96-well clear-bottom plate containing 198 µL of the target aqueous buffer (e.g., PBS pH 7.4). (Final DMSO = 1%).
-
Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker (300 rpm) to allow precipitation kinetics to stabilize.
-
Measurement & Validation: Read the absorbance at 620 nm (or use a nephelometer). A sharp increase in absorbance/light scattering indicates the formation of insoluble particulates. The highest concentration well with baseline absorbance represents your validated kinetic solubility limit.
Section 3: Data Presentation
Table 1: Comparison of Solubilization Vehicles for 1,3-Thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
| Solubilization Strategy | Mechanism of Action | Best Application | Expected Solubility Gain | Limitations |
| DMSO (1% max) | Organic Co-solvent | In vitro assays | Low (µM range) | High concentrations cause cytotoxicity and enzyme inhibition. |
| Tween-20 (0.1%) | Micellar Solubilization | In vitro assays | Moderate | Can interfere with lipid-dependent enzymes or cellular membranes. |
| 20% HP-β-CD | Molecular Inclusion Complex | In vivo (IV/IP) | High (1–5 mg/mL) | Requires long equilibration time; limited by cavity size binding affinity. |
| SEDDS (Lipid-based) | Emulsification in GI tract | In vivo (PO) | Very High (>5 mg/mL) | Complex formulation matrix; requires specific lipid/surfactant ratios. |
Section 4: Solubilization Workflow Visualization
Decision tree for selecting the optimal solubilization strategy based on assay requirements.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: Life (MDPI) URL:[Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: Biomedicines (MDPI) URL:[Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences (IJPS) URL:[Link]
-
Solubility enhancement of poorly water soluble drugs: A review Source: ResearchGate URL:[Link]
Sources
Troubleshooting 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate degradation during storage
A Guide for Researchers on Troubleshooting and Preventing Degradation During Storage
Welcome to the technical support center for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and have encountered, or wish to prevent, issues related to its stability during storage. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you ensure the integrity of your experiments.
Section 1: Understanding the Molecule's Vulnerabilities (FAQs)
This section addresses the fundamental chemical properties of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate that make it susceptible to degradation.
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
A: The structure of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate contains three key regions susceptible to degradation:
-
The Carbamate Linkage: This "amide-ester" hybrid group is the most significant liability. It is prone to cleavage through several mechanisms, most notably hydrolysis.[1][2] Carbamates are generally stable but can be cleaved under acidic, basic, or even neutral aqueous conditions, especially with prolonged exposure or elevated temperatures.[3][4]
-
The Thiazole Ring: This sulfur- and nitrogen-containing aromatic ring is susceptible to oxidative and photolytic degradation.[5][6] Oxidation can lead to ring-opening, while exposure to light, particularly UV light, can induce reactions with singlet oxygen, leading to complex rearrangements.[5][7]
-
The Aromatic Systems: Both the thiazole and the dichlorophenyl rings are chromophores that can absorb light energy. This energy can trigger photodegradation pathways, breaking down the molecule.[8]
Q2: How does hydrolysis affect the carbamate group?
A: Hydrolysis is the cleavage of a chemical bond by the addition of water. For this carbamate, hydrolysis breaks the ester-like bond, yielding 1,3-thiazol-5-ylmethanol and N-(3,4-dichlorophenyl)carbamic acid. The carbamic acid is inherently unstable and rapidly decomposes into 3,4-dichloroaniline and carbon dioxide.[2][9] This process can be accelerated by the presence of acids, bases, or metal ions that can coordinate with the carbonyl oxygen.[10][11]
Q3: Why is the compound sensitive to light?
A: The compound is considered photosensitive because its aromatic rings (thiazole and dichlorophenyl) can absorb high-energy photons, particularly in the UV spectrum.[8] This absorbed energy can excite the molecule to a higher energy state, making it more reactive. This can lead to direct bond cleavage (photolysis) or the formation of reactive oxygen species that attack the molecule. Thiazole-containing compounds with aryl substituents, in particular, have been shown to undergo photo-oxygenation.[5]
Q4: Can heat alone cause degradation?
A: Yes, thermal degradation is a significant risk. N-aryl carbamates derived from tertiary or benzylic-like alcohols can decompose at elevated temperatures.[12][13] The typical pathway involves a first-order reaction that yields the corresponding amine (3,4-dichloroaniline), carbon dioxide, and an olefin or related species.[14] Even at temperatures below the decomposition point, heat can accelerate other degradation pathways like hydrolysis and oxidation.[15]
Section 2: Troubleshooting Guide: Investigating Observed Degradation
This section provides a logical, step-by-step approach to diagnosing degradation when it is suspected in a stored sample.
Q5: I see a new, unexpected peak in my HPLC chromatogram after storing my compound. How do I identify it?
A: An unexpected peak is a classic sign of degradation. The logical next step is to identify the degradant, which will provide clues to the degradation pathway.
Troubleshooting Workflow:
-
Confirm the Observation: Re-run the analysis with a freshly prepared standard of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (if available) and the stored sample. This confirms the new peak is not an artifact of the analytical system.
-
Hypothesize Degradants: Based on the molecule's structure, the most likely degradation products are 3,4-dichloroaniline and 1,3-thiazol-5-ylmethanol resulting from hydrolysis.
-
Co-injection (if standards are available): If you have standards for the suspected degradants, inject a mixture of your degraded sample and the standard. If the retention time of your unknown peak matches and the peak size increases, you have a tentative identification.
-
Mass Spectrometry (LC-MS/MS): This is the definitive step. Analyze the degraded sample using Liquid Chromatography-Tandem Mass Spectrometry. This will provide the exact mass of the unknown peak, allowing you to determine its molecular formula. Fragmentation analysis (MS/MS) can confirm the structure.[5] For example, a peak with a mass corresponding to 3,4-dichloroaniline would strongly suggest hydrolysis.
-
Perform a Forced Degradation Study: To confirm the pathway, conduct a forced degradation study as outlined in Section 4.[16][17] If the peak generated under hydrolytic stress conditions matches the unknown peak in your stored sample, you have confirmed hydrolysis as the cause.
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// Edges start -> confirm; confirm -> hypothesize; hypothesize -> co_inject; co_inject -> lcms; lcms -> forced_degradation; forced_degradation -> match; match -> conclusion [label="Yes"]; match -> no_match [label="No"]; } Caption: Logical workflow for identifying unknown degradation products.
Q6: My solid sample has changed color (e.g., yellowed or browned) during storage. What does this indicate?
A: Color change often indicates the formation of new, chromophoric compounds, which are typically products of oxidation or complex photodegradation pathways. The 3,4-dichloroaniline degradation product, for example, is susceptible to oxidation, which can form colored polymeric species.
Immediate Actions:
-
Protect from Further Degradation: Immediately move the sample to a dark, cold (e.g., -20°C), and dry (desiccated) environment, preferably under an inert atmosphere (argon or nitrogen).
-
Analytical Assessment: Perform HPLC analysis to quantify the purity of the sample. The appearance of multiple new peaks often accompanies color changes.
-
Characterize Impurities: Use the LC-MS/MS workflow described in Q5 to identify the colored impurities. Oxidative degradation of the thiazole ring or the aniline moiety often results in products with higher molecular weights than the parent compound.
Q7: I've stored my compound in solution (e.g., DMSO, Methanol) and now see signs of degradation. Could the solvent be the issue?
A: Absolutely. While convenient, storing compounds in solution for extended periods is not recommended.
-
Protic Solvents (Methanol, Ethanol, Water): These solvents can directly participate in hydrolysis or solvolysis of the carbamate linkage. Water is a primary reactant in hydrolysis.[18][19]
-
Aprotic Solvents (DMSO, DMF): These are generally more stable but can contain residual water, which can cause hydrolysis over time. Some grades of DMSO can also contain oxidizing impurities.
-
General Rule: For long-term storage, always store the compound as a dry, solid powder. If you must store solutions, prepare them fresh. For short-term storage (a few days), use a high-purity, anhydrous aprotic solvent and store at -20°C or -80°C.
Section 3: Proactive Stability Management & Best Practices
Preventing degradation is always preferable to troubleshooting it. This section provides best practices for storage and handling.
Q8: What are the ideal storage conditions for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate?
A: Based on the compound's liabilities, a multi-faceted approach to storage is required to ensure long-term stability.
| Parameter | Short-Term Storage (Solid, < 1 month) | Long-Term Storage (Solid, > 1 month) | Rationale |
| Temperature | 2-8°C | ≤ -20°C | Slows down all chemical degradation reactions, including hydrolysis and oxidation.[20] |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil.[21][22] | Store in amber glass vials inside a secondary opaque container. | Prevents photodegradation by blocking UV and visible light.[8] |
| Humidity | Store in a tightly sealed container, preferably with a desiccant. | Store in a tightly sealed container within a desiccator or under an inert atmosphere. | Minimizes water availability for hydrolysis.[18] |
| Atmosphere | Standard air is acceptable for short periods. | Backfill container with an inert gas (Argon or Nitrogen) before sealing. | Prevents oxidative degradation of the thiazole ring and other moieties.[6] |
Q9: How should I properly handle the compound in the lab to minimize degradation?
A: Proper handling during routine lab work is critical.
-
Work in a Dimly Lit Area: When weighing or preparing solutions, avoid direct, bright overhead lighting. Use a bench lamp if necessary, but minimize exposure time.[21]
-
Equilibrate Before Opening: When removing the compound from cold storage, allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous grade solvents.
-
Minimize Freeze-Thaw Cycles: For frequently used material, it is best to aliquot the solid into smaller, single-use vials upon receipt. This avoids repeatedly exposing the bulk material to temperature changes and atmospheric conditions.[20]
Q10: I am developing a formulation. How do I ensure the stability of the compound with other excipients?
A: Excipient compatibility is a critical step in drug development.[23][24] An excipient that is inert on its own can promote degradation when mixed with the active compound.
-
Initial Screening: Screen for binary compatibility. Mix your compound with each proposed excipient (e.g., in a 1:1 ratio), add a small amount of water (e.g., 5%) to create stress, and store at elevated temperatures (e.g., 40°C or 50°C) for a set period (e.g., 2-4 weeks).
-
Analytical Monitoring: Analyze the mixtures at regular intervals by HPLC, looking for the appearance of degradants or a loss of the parent compound compared to a control sample (compound alone).
-
Avoid Problematic Excipients: Be cautious with excipients that are hygroscopic (attract water), have acidic or basic properties, or contain reactive functional groups or metallic impurities.[19][25]
Section 4: Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general-purpose Reverse-Phase HPLC method for assessing the purity of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate and detecting common degradants. This method must be optimized and validated for your specific instrumentation and needs.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 30% B
-
18.1-22 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or an optimized wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Acetonitrile or a 50:50 Acetonitrile:Water mixture to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[15][16][26] The goal is to achieve 5-20% degradation of the active ingredient.[27]
dot digraph "Degradation_Pathways" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes parent [label="1,3-thiazol-5-ylmethyl\nN-(3,4-dichlorophenyl)carbamate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
hydrolysis [label="Hydrolysis\n(H₂O, Acid/Base)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; photolysis [label="Photolysis\n(UV/Vis Light)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Oxidation\n(e.g., H₂O₂)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prod1 [label="3,4-Dichloroaniline\n+ CO₂"]; prod2 [label="1,3-Thiazol-5-ylmethanol"]; prod3 [label="Photolytic Fragments &\nRearrangement Products"]; prod4 [label="Thiazole Ring-Opened\nProducts (e.g., Sulfonates)"];
// Edges parent -> hydrolysis; parent -> photolysis; parent -> oxidation;
hydrolysis -> prod1 [arrowhead=vee]; hydrolysis -> prod2 [arrowhead=vee]; photolysis -> prod3 [arrowhead=vee]; oxidation -> prod4 [arrowhead=vee]; } Caption: Primary degradation pathways for the target compound.
| Stress Condition | Procedure | Typical Conditions | Primary Pathway Targeted |
| Acid Hydrolysis | Dissolve compound in a suitable solvent (e.g., Acetonitrile) and add HCl. | 0.1 M HCl, 60°C, monitor for 24-48h. | Carbamate cleavage. |
| Base Hydrolysis | Dissolve compound in a suitable solvent and add NaOH. | 0.1 M NaOH, Room Temp, monitor for 8-24h. | Carbamate cleavage (often faster than acid).[2][28] |
| Oxidation | Dissolve compound in a suitable solvent and add hydrogen peroxide (H₂O₂). | 3% H₂O₂, Room Temp, monitor for 24h. | Thiazole ring oxidation.[7] |
| Thermal | Store solid compound in an oven. Store a solution in a sealed vial. | 80°C, monitor for 72h. | General thermal decomposition.[12][14] |
| Photolytic | Expose solid or solution in a quartz or clear glass vial to a photostability chamber. | ICH Q1B recommended exposure (e.g., >1.2 million lux hours and >200 W h/m²). Protect a control sample from light.[26] | Photodegradation of chromophores.[5] |
Procedure for Each Condition:
-
Prepare a solution of the compound at ~1 mg/mL.
-
Expose the solution to the stress condition outlined in the table. Prepare a control sample stored at ideal conditions.
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot.
-
If necessary, neutralize the sample (e.g., add an equivalent amount of base to the acid-stressed sample and vice-versa).
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze using the HPLC method from Protocol 1 and compare the chromatograms of the stressed samples to the control.
Section 5: References
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories.
-
Hydrolysis of a carbamate triggered by coordination of metal ions. (2022). RSC Publishing.
-
Qualitative structure-metabolism relationships in the hydrolysis of carbamates. (2010). PubMed.
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
-
Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate.
-
The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. (1967). Canadian Journal of Chemistry.
-
How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025). MB Sugars.
-
Photocatalytic Degradation of Carbamate from Wastewater. Computer Research and Development.
-
PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Journal of Environmental Protection and Ecology.
-
Role of Excipients in Drug Formulation. (2025). Pharma Focus Europe.
-
The Importance of Excipients in Drugs. (2024). Annals of Clinical and Translational Neurology.
-
HPLC Method for Analyzing Carbamate Pesticides. Scribd.
-
Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. ACS Publications.
-
The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. (1969). Canadian Journal of Chemistry.
-
The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. (1967). Canadian Journal of Chemistry.
-
5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications.
-
Excipients: Essential for Drug Stability and Delivery. (2025). Hilaris.
-
Hydrolysis of a carbamate triggered by coordination of metal ions. (2022). Dalton Transactions.
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube.
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2019). Arhiv za farmaciju.
-
Forced Degradation Testing. SGS Japan.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
-
Kinetics of Carbaryl Hydrolysis. Clemson University.
-
A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. (2026). Allevi.
-
Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. (2009). PubMed.
-
Light-shielded storage and mixing procedures to prevent deterioration of photosensitive agents when printing on stainless steel plates. (2025). newji.
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (1971). Australian Journal of Chemistry.
-
How To Protect Light Sensitive Products. LFA Tablet Presses.
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of the American Society for Mass Spectrometry.
-
Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate.
-
Oxidative ring-opening of benzothiazole derivatives. (2015). Canadian Journal of Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cecas.clemson.edu [cecas.clemson.edu]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Forced Degradation Testing | SGS Japan [sgs.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. changhongchemical.com [changhongchemical.com]
- 21. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 22. newji.ai [newji.ai]
- 23. colorcon.com [colorcon.com]
- 24. pharmafocuseurope.com [pharmafocuseurope.com]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. database.ich.org [database.ich.org]
- 27. m.youtube.com [m.youtube.com]
- 28. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the yield and purity of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate.
Synthesizing this specific carbamate presents a unique mechanistic challenge: 3,4-dichloroaniline is highly electron-deficient due to the inductive electron-withdrawing effects of the meta- and para-chloro substituents, making it a poor nucleophile. Conversely, the 1,3-thiazol-5-ylmethanol moiety is sensitive to strongly basic conditions and elevated temperatures, which can trigger ring-opening or polymerization [3]. This guide provides field-proven methodologies to navigate these constraints.
Synthetic Strategy & Pathway Selection
To successfully synthesize this molecule, you must choose the correct activation strategy. Standard chloroformate generation (e.g., reacting the thiazole alcohol with phosgene) is not recommended, as heteroarylmethyl chloroformates are notoriously unstable and prone to rapid decomposition.
We evaluate three primary pathways below:
Synthetic pathways for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate.
Method Comparison Matrix
| Parameter | Method A: NCT Activation (Recommended) | Method B: Isocyanate Route | Method C: CDI Coupling |
| Typical Yield | 75 - 85% | 40 - 60% | 50 - 65% |
| Purity (Crude) | > 90% | ~ 70% (Urea contamination) | ~ 80% |
| Scalability | Excellent (Stable intermediates) | Poor (Moisture sensitive) | Moderate |
| Key Reagent | 4-Nitrophenyl thiazol-5-ylmethyl carbonate | 3,4-dichlorophenyl isocyanate | 1,1'-Carbonyldiimidazole |
| Primary Challenge | Nitrophenol byproduct removal | Symmetric urea formation | Low reactivity with aniline |
Optimized Experimental Protocol: The NCT Route (Method A)
Method A is the industry standard for installing the thiazol-5-ylmethyl carbamate moiety (frequently utilized in the synthesis of HIV protease inhibitors like Ritonavir) [1, 2]. It utilizes 4-Nitrophenyl thiazol-5-ylmethyl carbonate (NCT, CAS 144163-97-3) , a highly stable, commercially available crystalline solid [1].
Step-by-Step Methodology
Step 1: Reaction Setup
-
Action: Charge a flame-dried round-bottom flask with 3,4-dichloroaniline (1.0 equiv) and NCT (1.05 equiv). Add anhydrous THF to achieve a 0.5 M concentration relative to the aniline.
-
Causality: A slight stoichiometric excess of NCT is used because unreacted 3,4-dichloroaniline is significantly harder to separate from the final product via chromatography than the 4-nitrophenol byproduct.
-
Validation: The initial solution should be clear and pale yellow. Ensure the THF has a Karl Fischer water content of <50 ppm.
Step 2: Base Addition & Activation
-
Action: Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) followed by 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Heat the reaction to 60°C under a nitrogen atmosphere for 12 hours.
-
Causality: DIPEA acts as the primary acid scavenger. DMAP is the critical nucleophilic catalyst; it attacks the NCT carbonate to form a highly electrophilic N-acylpyridinium intermediate. This lowers the activation energy required for the poorly nucleophilic 3,4-dichloroaniline to attack. Furthermore, 4-nitrophenolate (pKa ~7.15) is an excellent leaving group, driving the reaction forward thermodynamically.
-
Validation: As the reaction progresses, the mixture will turn a deep, intense orange/yellow due to the release of 4-nitrophenolate. TLC (Hexanes/EtOAc 2:1) will confirm the consumption of NCT (Rf ~0.5) and the appearance of the target carbamate (Rf ~0.35).
Step 3: Quench & Nitrophenol Removal
-
Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove the THF. Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M aqueous K₂CO₃ (3 x 20 mL per gram of product).
-
Causality: Washing with a strong carbonate base (pH ~11) is mandatory. Weaker bases like NaHCO₃ (pH ~8) exist too close to the pKa of 4-nitrophenol, resulting in incomplete deprotonation and persistent yellow contamination in the organic layer.
-
Validation: The aqueous layer will be bright yellow. Continue the K₂CO₃ washes until the aqueous phase runs nearly colorless.
Step 4: Final Isolation
-
Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the resulting solid from hot Toluene/Heptane.
Troubleshooting Guides & FAQs
Q1: I am using the Isocyanate Route (Method B) and observing a massive amount of an insoluble white precipitate. What is it, and how do I prevent it?
A: The insoluble white precipitate is 1,3-bis(3,4-dichlorophenyl)urea .
-
Causality: This is a classic side reaction in isocyanate chemistry. Trace moisture in your solvent or atmosphere hydrolyzes the 3,4-dichlorophenyl isocyanate into 3,4-dichloroaniline and CO₂. The newly formed aniline immediately attacks unreacted isocyanate to form the highly insoluble symmetric urea.
-
Solution: Switch to the NCT route (Method A). If you must use Method B, rigorously dry your 1,3-thiazol-5-ylmethanol over molecular sieves, use freshly distilled toluene, and ensure your reaction is under a strict argon atmosphere.
Q2: My reaction stalls at 50% conversion when using the CDI Coupling (Method C). Adding more CDI doesn't help. Why?
A: The reaction is stalling due to the electronic properties of your nucleophile.
-
Causality: 1,1'-Carbonyldiimidazole (CDI) reacts with 1,3-thiazol-5-ylmethanol to form an acylimidazole intermediate [2]. While acylimidazoles are reactive enough for aliphatic amines, they are often insufficiently electrophilic to drive complete conversion with strongly electron-deficient anilines like 3,4-dichloroaniline.
-
Solution: You must increase the nucleophilicity of the aniline. Cool the reaction to 0°C and add 1.1 equivalents of Sodium Hydride (NaH) to deprotonate the 3,4-dichloroaniline, forming a highly reactive anilide anion before introducing it to the acylimidazole intermediate.
Q3: During the workup of the NCT route, I cannot separate the product from a bright yellow impurity, even after column chromatography.
A: You are co-eluting with un-extracted 4-nitrophenol.
-
Causality: 4-nitrophenol streaks heavily on silica gel and often co-elutes with carbamates. If your aqueous wash was not basic enough (e.g., using water or weak brine), the phenol remains protonated and highly soluble in the organic phase.
-
Solution: Do not rely on chromatography to remove 4-nitrophenol. Redissolve your crude mixture in EtOAc and perform rigorous liquid-liquid extraction using 1M K₂CO₃ or 0.5M NaOH until the aqueous layer is completely clear.
Q4: My 1,3-thiazol-5-ylmethanol starting material is degrading, turning the solution dark brown before the coupling even begins.
A: You are likely using conditions that are too harsh for the thiazole ring.
-
Causality: Thiazole rings, particularly those with hydroxymethyl substituents, are sensitive to strong nucleophilic bases (like alkoxides) and high temperatures, which can induce ring-opening or complex polymerization pathways [3].
-
Solution: Keep reaction temperatures below 60°C. Avoid using strong bases for prolonged periods. If pre-activating the alcohol, use mild, non-nucleophilic bases like DIPEA or Triethylamine.
References
- ((5-Thiazolyl)methyl)-(4-nitrophenyl)
- US20180030043A1 - Novel process for the preparation of 1,3-thiazol-5-ylmethyl[(2r,5r)-5- carbamoyl) amino] -4-(morpholin-4-yl)butanoyl]amino}-1,6-diphenylhexan-2-yl]carbamate.
- Synthesis, Antiviral Potency, in Vitro ADMET, and X-ray Structure of Potent CD4 Mimics as Entry Inhibitors That Target the Phe43 Cavity of HIV-1 gp120.
Technical Support Center: Preventing Precipitation of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate in Cell Media
Welcome to the technical support guide for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with the solubility of this compound in cell culture media. Precipitation of a test compound can lead to inconsistent and unreliable experimental results; this guide is designed to provide you with the tools and knowledge to ensure its successful application in your in vitro assays.
Understanding the Challenge: The Physicochemical Nature of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
While specific experimental data for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is not extensively published, its chemical structure, featuring a dichlorophenyl group and a thiazole moiety, strongly suggests a hydrophobic nature.[1][2][3][4][5][6][7][8] Such compounds often exhibit poor aqueous solubility, leading to precipitation when introduced into the aqueous environment of cell culture media. This guide will walk you through a systematic approach to prevent this issue.
Frequently Asked Questions (FAQs)
Q1: My 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is precipitating as soon as I add it to my cell culture medium. What is the most common reason for this?
A1: The most frequent cause of precipitation is the rapid decrease in solvent strength when a concentrated stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), is diluted into the aqueous cell culture medium. The compound, which is soluble in the organic solvent, "crashes out" of solution when the DMSO concentration is no longer sufficient to keep it dissolved.[9]
Q2: What is the recommended first step for dissolving this compound?
A2: The standard and recommended starting point is to prepare a high-concentration stock solution in 100% sterile DMSO.[9] DMSO is a powerful and versatile solvent capable of dissolving many water-soluble and lipid-soluble compounds.[10] From this stock, you can perform serial dilutions to achieve your final working concentration in the cell culture medium.
Q3: How much DMSO is safe for my cells?
A3: This is a critical consideration. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[11] For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally well-tolerated.[12][13][14] However, some sensitive cell lines, particularly primary cells, may show signs of toxicity at concentrations as low as 0.1%.[11][15] It is imperative to determine the tolerance of your specific cell line and to always include a vehicle control (media with the same final concentration of DMSO without your compound) in your experiments.[16]
| Cell Type Sensitivity | Recommended Max. Final DMSO Concentration |
| Robust/Immortalized Cell Lines | 0.5% (up to 1% with validation)[12][17] |
| Sensitive/Primary Cells | ≤ 0.1%[11][15] |
Troubleshooting Guide: A Stepwise Approach to Preventing Precipitation
If you are encountering precipitation, follow this systematic guide to troubleshoot and optimize your experimental conditions.
Issue 1: Precipitation Occurs Immediately Upon Dilution of the DMSO Stock Solution
This is the most common solubility challenge. Here are the steps to address it:
Solution A: Optimize the Final DMSO Concentration
Your goal is to use the highest possible final DMSO concentration that is non-toxic to your cells. This will provide the maximal solvent capacity in your final culture volume.
Workflow for Optimizing DMSO Concentration:
Caption: Workflow for proper handling of DMSO stock solutions.
Solution B: Modify the Dilution Technique
How you add the compound to the media matters.
-
Pre-warm the media: Warming the cell culture media to 37°C can sometimes improve the solubility of compounds.[18]
-
Add compound to serum-containing media first: If your complete medium contains fetal bovine serum (FBS), add your compound to a small volume of this first. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, keeping them in solution.[19][20][21][22][23][24] Then, add this mixture to the cells.
-
Increase mixing speed: When adding the DMSO stock to the media, do so with gentle but thorough mixing to rapidly disperse the compound and avoid localized high concentrations that can trigger precipitation.
Issue 2: Precipitation Still Occurs Even With Optimized DMSO and Dilution Techniques
If the above steps are insufficient, more advanced formulation strategies are necessary.
Solution A: Employ a Solubilizing Excipient - Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25] They can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.[26][27][28]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its high aqueous solubility and low toxicity.[9][29]
Experimental Protocol: Preparation of a 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate-HP-β-CD Inclusion Complex
-
Prepare a Concentrated HP-β-CD Solution: Dissolve HP-β-CD in sterile deionized water or phosphate-buffered saline (PBS) to create a 10-20% (w/v) solution. Gentle warming to 37°C can aid dissolution.
-
Add the Compound: Slowly add your powdered 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate to the stirring HP-β-CD solution. Alternatively, you can add a concentrated DMSO stock of your compound to the HP-β-CD solution, ensuring the final DMSO concentration is low (e.g., <1%).
-
Incubate for Complexation: Stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Sterile Filtration: Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved compound and ensure sterility.
-
Determine Concentration: It is advisable to determine the actual concentration of the solubilized compound in the final filtered solution using a suitable analytical method (e.g., HPLC-UV).
-
Application: Use this aqueous stock solution for your cell culture experiments. Remember to include a vehicle control with the same concentration of HP-β-CD.
Caption: Encapsulation of a hydrophobic compound by HP-β-CD.
Solution B: Utilize Co-solvents or Surfactants
In some cases, a combination of solvents or the addition of a non-ionic surfactant can help maintain solubility.
| Additive | Recommended Final Concentration | Notes |
| Ethanol | ≤ 1% | Can be used in combination with DMSO. Always test for cell-specific toxicity. |
| PEG 400 (Polyethylene Glycol 400) | ≤ 0.5% | A less toxic alternative to DMSO for some applications. |
| Tween® 80 (Polysorbate 80) | 0.01 - 0.1% | A non-ionic surfactant that can help prevent aggregation.[30] |
| Pluronic® F-68 | 0.01 - 0.1% | A non-ionic surfactant commonly used in cell culture to reduce shear stress, which can also aid in solubility.[20][31] |
Important: When using any of these additives, it is crucial to run a dose-response toxicity curve for your specific cell line and to include the appropriate vehicle controls in all experiments.
Issue 3: The Medium Itself Becomes Turbid Over Time
Sometimes, the issue may not be solely with the compound but also with the stability of the cell culture medium.
-
Media Component Precipitation: High concentrations of calcium, phosphate, or certain amino acids can lead to salt precipitation, especially with changes in temperature or pH.[32][33][34] Ensure your media is stored correctly and not subjected to repeated freeze-thaw cycles.[33][34]
-
Interaction with Media Components: The compound may be interacting with a specific component in your media, leading to precipitation. This is less common but can be investigated by testing solubility in a simpler buffered solution (e.g., HBSS) versus the complete medium.
Summary and Key Recommendations
-
Start Simple: Always begin by preparing a high-concentration stock in 100% DMSO.
-
Know Your Cells: Determine the maximum tolerable final DMSO concentration for your specific cell line. The gold standard is often considered to be ≤0.1%, but many lines tolerate up to 0.5%.[13][15]
-
Control Your Experiments: Always include a vehicle control with the same final concentration of the solvent(s) used.
-
Optimize Dilution: Add the DMSO stock to pre-warmed, serum-containing media while mixing to ensure rapid dispersion.
-
Use Solubilizers When Needed: For highly insoluble compounds, forming an inclusion complex with HP-β-CD is a powerful and often effective strategy.
-
Consider Co-solvents/Surfactants: As a tertiary option, explore the use of co-solvents or non-ionic surfactants, always validating for cell toxicity.
By following this structured approach, you can effectively troubleshoot and prevent the precipitation of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate, leading to more reliable and reproducible experimental outcomes.
References
- What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? | ResearchGate. (2014, October 14).
- Maximum DMSO concentration in media for cell culture?
- What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25).
- Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC. (n.d.).
- Avoiding toxic DMSO concentrations in cell culture : r/labr
- Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28).
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). MDPI.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.
- WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- Technical Support Center: Addressing Poor Solubility of RP 001 in Cell Culture Media - Benchchem. (n.d.). BenchChem.
- DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12). Cyagen.
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (2019, December 17).
- The difference between dissolving chemicals in DMSO or water ? | ResearchGate. (2022, February 20).
- How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. (2015, December 7).
- Making up compound for cell culture using DMSo : r/labr
- Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed. (2023, June 22). PubMed.
- The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study - MDPI. (2022, May 23). MDPI.
- How to prevent fatty acid precipitation/micelle formation in cell culture media? (2017, October 3).
- The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation | Langmuir - ACS Publications. (2019, December 2).
- Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration - ResearchGate. (n.d.).
- Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins - PubMed. (2001, June 15). PubMed.
- The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study - MDPI. (n.d.). MDPI.
- Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.). MilliporeSigma.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Cyagen.
- S-Trap Eliminates Cell Culture Media Polymeric Surfactants for Effective Proteomic Analysis of Mammalian Cell Bioreactor Supern
- 338981-80-9|(1,3-Thiazol-5-yl)methyl N-(3,4-dichlorophenyl)
- 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S) - PubChem - NIH. (n.d.). PubChem.
- 1,3-thiazol-5-ylmethyl [3-(1,3-thiazol-5-ylmethoxycarbonyl)
- 1,3-Thiazol-5-ylmethyl (1S,2R)-1-benzyl-2-hydroxy-3-(isobutyl{[2-(3-methyl-2-oxo-1-imidazolidinyl)-1,3-benzothiazol-6-yl]sulfonyl}amino)propylcarbamate | C30H36N6O6S3 | CID 509718 - PubChem. (n.d.). PubChem.
- Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)
- 3-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-2-imino-1,3-thiazolidin-4-one - NextSDS. (n.d.). NextSDS.
- Benzyl-N-[4-(2-hydroxyethyl)
- Methyl n-[(5e)-5-[(3,4-dichlorophenyl)
Sources
- 1. 338981-80-9|(1,3-Thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-2,3-dihydro-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | C37H50N6O5S2 | CID 10941592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,3-Thiazol-5-ylmethyl (1S,2R)-1-benzyl-2-hydroxy-3-(isobutyl{[2-(3-methyl-2-oxo-1-imidazolidinyl)-1,3-benzothiazol-6-yl]sulfonyl}amino)propylcarbamate | C30H36N6O6S3 | CID 509718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate | C28H35N3O5S | CID 22858342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - Methyl n-[(5e)-5-[(3,4-dichlorophenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]carbamate (C12H8Cl2N2O3S2) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. oricellbio.com [oricellbio.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
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- 24. mdpi.com [mdpi.com]
- 25. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 26. touroscholar.touro.edu [touroscholar.touro.edu]
- 27. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. S-Trap Eliminates Cell Culture Media Polymeric Surfactants for Effective Proteomic Analysis of Mammalian Cell Bioreactor Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 33. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 34. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Overcoming false positives in 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate screening assays
Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is specifically designed for drug development professionals and assay scientists working with 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate and its structural analogs.
While carbamates are privileged scaffolds for developing covalent inhibitors targeting serine hydrolases (e.g., MAGL, FAAH, and acetylcholinesterase), they are notorious for generating false positives in primary screens[1]. This guide provides field-proven, self-validating protocols to distinguish true target-specific covalent inhibitors from artifacts caused by colloidal aggregation, promiscuous electrophilicity, and optical interference.
Triage Workflow for Carbamate Hits
Figure 1: Triage workflow for identifying false positives in carbamate screening assays.
FAQ & Troubleshooting Guides
1. Colloidal Aggregation (The "Steep Hill Slope" Problem)
Q: My carbamate derivative shows potent inhibition (IC50 < 1 µM), but the dose-response curve has an unusually steep Hill slope (>2.0). Is this a genuine hit?
A: Highly lipophilic molecules, particularly those containing bulky halogenated aromatics like the 3,4-dichlorophenyl group, are prone to forming sub-micrometer colloidal aggregates in aqueous buffers. Rather than binding to the enzyme's active site stoichiometrically, these colloids sequester the protein on their surface, leading to non-specific, reversible inhibition. This phenomenon is a leading cause of false positives in HTS, as detailed in studies on [2].
Causality & Expert Insight: Colloidal inhibition is highly sensitive to the presence of non-ionic detergents. Detergents disrupt the thermodynamic stability of the aggregates, releasing the sequestered enzyme and abolishing the false inhibitory signal.
Protocol: Detergent-Dependent Counter-Screen
-
Buffer Preparation: Prepare two identical sets of your standard assay buffer. To one set, add 0.01% (v/v) Triton X-100 or Tween-20.
-
Compound Incubation: Serially dilute the 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate compound in both buffers.
-
Enzyme Addition: Add the target enzyme and incubate for 15–30 minutes at room temperature.
-
Readout & Analysis: Initiate the reaction with the substrate. Calculate the IC50 for both conditions. Self-Validation: A true covalent inhibitor will retain its potency. If the IC50 shifts by >10-fold or activity is completely lost in the detergent buffer, the compound is a colloidal aggregator.
2. Promiscuous Covalent Reactivity (PAINS-like Behavior)
Q: The compound passed the detergent test, but it inhibits multiple unrelated enzymes in our selectivity panel. Is it a Pan-Assay Interference Compound (PAINS)?
A: Yes, it likely exhibits PAINS-like behavior due to hyper-electrophilicity. Carbamates act as covalent inhibitors by acylating the catalytic serine of the target enzyme. However, if the 1,3-thiazol-5-ylmethyl moiety acts as an excessively good leaving group, the carbonyl carbon becomes highly reactive. This leads to promiscuous acylation of off-target nucleophiles (such as surface cysteines or lysines), flagging the molecule as a frequent hitter, a concept pioneered by[3].
Causality & Expert Insight: To validate whether the inhibition is driven by specific active-site binding or non-specific chemical reactivity, we introduce a competing nucleophile. A strong nucleophile like Dithiothreitol (DTT) will rapidly react with promiscuous electrophiles in the bulk solvent before they can reach the enzyme.
Protocol: Thiol-Quenching Assay
-
Reagent Prep: Prepare a fresh stock of 1 mM DTT or Glutathione (GSH) in the assay buffer.
-
Pre-incubation: Incubate the carbamate compound (at 5x its apparent IC50 concentration) with the thiol-containing buffer for 30 minutes.
-
Assay Execution: Add the target enzyme and substrate to measure residual activity. Self-Validation: If the compound's inhibitory activity is abolished by DTT, it is a non-specific electrophile. True target-directed covalent inhibitors typically bind the active site faster than they react with bulk thiols, maintaining their IC50.
3. Optical Assay Interference
Q: We are using a colorimetric/fluorometric assay, and the negative controls are showing erratic signals. Could the compound be interfering with the readout?
A: Absolutely. The 1,3-thiazole ring and the conjugated dichlorophenyl system can absorb light, exhibit autofluorescence, or act as inner-filter effect quenchers at common assay wavelengths. Furthermore, if the assay relies on a coupled enzyme system, the compound might be reacting directly with the detection reagent[4].
Causality & Expert Insight: Optical interference must be bypassed using an orthogonal, label-free readout. Mass spectrometry directly measures the mass-to-charge ratio of the substrate and product, completely eliminating reliance on photons.
Protocol: Orthogonal LC-MS/MS Validation
-
Reaction Setup: Incubate the enzyme, substrate, and compound in a physiologically relevant buffer (without colorimetric dyes).
-
Quenching: Stop the reaction at the linear phase by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Quantification: Inject the supernatant into an LC-MS/MS system to quantify the specific product formation. Self-Validation: If the compound shows no inhibition in the MS assay despite showing high potency in the optical assay, the initial hit was an optical artifact.
Data Presentation: Triage Metrics Summary
Use the following quantitative thresholds to rapidly classify your 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate hits during the triage phase:
| Diagnostic Assay | Target Mechanism | Expected Metric (True Hit) | Expected Metric (False Positive) |
| Dose-Response Curve | Stoichiometric Binding | Hill Slope ≈ 1.0 | Hill Slope > 2.0 |
| Detergent Addition (+Triton X-100) | Colloidal Aggregation | IC50 Shift < 2-fold | IC50 Shift > 10-fold |
| Thiol Quenching (+1 mM DTT) | Promiscuous Electrophilicity | Activity Retained (>80%) | Activity Abolished (<20%) |
| Orthogonal LC-MS/MS | Optical/Assay Interference | IC50 matches primary assay | No inhibition detected |
References
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. URL:[Link]
-
Sassano, M. F., et al. (2013). "Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors." Journal of Medicinal Chemistry. URL:[Link]
-
Morisseau, C., et al. (2009). "Toxicology in the Fast Lane: Application of High-Throughput Bioassays to Detect Modulation of Key Enzymes and Receptors." Environmental Health Perspectives. URL:[Link]
-
Noiphung, J., et al. (2020). "Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection." Sensors and Actuators B: Chemical. URL:[Link]
Sources
- 1. Toxicology in the Fast Lane: Application of High-Throughput Bioassays to Detect Modulation of Key Enzymes and Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Troubleshooting for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
Welcome to the Technical Support Center. This comprehensive guide is engineered for analytical scientists, researchers, and drug development professionals facing chromatographic challenges—specifically peak tailing—when analyzing 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the exact chemical causality behind your peak shape issues, provide self-validating experimental protocols, and deliver authoritative solutions to restore your system's performance.
Molecular Profiling & Tailing Causality
To fix peak tailing, we must first understand the analyte's structural behavior in a reversed-phase high-performance liquid chromatography (RP-HPLC) environment:
-
3,4-Dichlorophenyl Group: This highly lipophilic moiety drives the primary interaction (hydrophobic partitioning) with the C18 stationary phase, ensuring strong retention.
-
Carbamate Linkage (-NH-COO-): A polar region that acts as a hydrogen bond donor and acceptor. It is susceptible to hydrolysis at extremely low pH (< 2.0) or high pH (> 9.0).
-
Thiazole Ring: Contains a weakly basic nitrogen. At mid-pH ranges (pH 5.0–7.0), this nitrogen undergoes a secondary interaction with ionized residual silanol groups (-SiO⁻) on the silica support[1]. Because this electrostatic interaction is kinetically slower than hydrophobic partitioning, the molecules desorb unevenly, stretching the trailing edge of the peak[2].
Figure 1: Mechanistic pathway illustrating how secondary silanol interactions lead to peak tailing.
Troubleshooting FAQs
Q1: Why does my peak tail specifically at mid-pH (pH 5.0 - 7.0)? A: At mid-pH, the residual silanol groups on standard silica-based columns become ionized, forming negatively charged -SiO⁻ sites[3]. The basic nitrogen on the thiazole ring interacts with these sites via strong hydrogen bonding or ion-exchange. This secondary retention mechanism causes the analyte to "lag" behind the main band, resulting in an asymmetric, tailing peak[2].
Q2: How do I optimize the mobile phase to prevent basic-tailing for this specific thiazole derivative? A: The most effective strategy is to adjust the mobile phase pH to suppress silanol ionization[2]. By lowering the pH to ~2.5–3.0, the residual silanols are fully protonated (neutral -SiOH), eliminating the electrostatic attraction. We recommend using a 25 mM potassium phosphate buffer (pH 2.8) or 0.1% Formic Acid for LC-MS compatibility. Crucial Note: Do not drop the pH below 2.0, as the carbamate linkage in your molecule may undergo acid-catalyzed hydrolysis.
Q3: I've optimized the chemistry, but tailing persists. What physical hardware issues should I check? A: If chemical adjustments fail, you are likely facing a physical dispersion problem[4]. Common culprits include:
-
Extra-Column Volume: Long or wide-diameter tubing (e.g., >0.005" ID) causes peak dispersion before the analyte reaches the detector[3].
-
Column Voids: Rapid pressure shocks can cause the stationary phase bed to settle, creating an empty space (void) at the column head where the sample band diffuses[4].
-
Frit Contamination: Unfiltered samples can deposit particulates on the inlet frit, disrupting the flow profile[5].
Quantitative Data & System Suitability
To systematically track your optimization, compare your results against the theoretical behavior outlined in the table below. The symmetry of a peak is quantified by calculating the USP Tailing Factor (T), where a value of 1.0 indicates perfect symmetry[1].
| Mobile Phase pH | Silanol State on Column | Thiazole Nitrogen State | Expected USP Tailing Factor (T) | Resolution / Observation |
| pH 7.0 | Fully Ionized (-SiO⁻) | Unprotonated | > 2.0 (Severe Tailing) | Strong secondary interactions dominate[2]. |
| pH 4.5 | Partially Ionized | Partially Protonated | 1.5 - 1.8 (Moderate) | Mixed-mode retention; inconsistent peak shape[2]. |
| pH 2.8 | Protonated (-SiOH) | Protonated | < 1.2 (Symmetrical) | Ideal partitioning; silanols neutralized[2]. |
Self-Validating Experimental Protocols
Do not guess the root cause of your tailing. Use the following self-validating protocols to definitively isolate and resolve the issue.
Protocol 1: The Neutral Marker Validation Test (Chemical vs. Physical Isolation)
This protocol determines whether your tailing is caused by acid-base chemistry or a physical plumbing/column void issue[4].
-
Preparation: Prepare a mixed standard containing 50 µg/mL of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate and 50 µg/mL of a neutral marker (e.g., Toluene or Uracil).
-
Injection: Inject 10 µL of the mixture under your standard gradient conditions.
-
Evaluation: Calculate the USP Tailing Factor (T) for both peaks.
-
Result A: If Toluene T < 1.2 but the Thiazole Carbamate T > 1.5, the issue is chemical (silanol interaction). Proceed to Protocol 2.
-
Result B: If both Toluene and the Thiazole Carbamate show T > 1.5, the issue is physical (void, tubing, or frit). Proceed to Protocol 3.
-
Protocol 2: Mobile Phase pH Optimization Workflow
If Protocol 1 indicates a chemical issue, systematically suppress silanol activity[2].
-
Buffer Preparation:
-
Buffer A (pH 2.8): Prepare 25 mM potassium phosphate monobasic in HPLC-grade water. Adjust to pH 2.8 using dilute phosphoric acid.
-
Buffer B (pH 7.0): Prepare 25 mM potassium phosphate in water. Adjust to pH 7.0 using dilute potassium hydroxide.
-
-
Equilibration: Flush the column with Buffer A for at least 20 column volumes to ensure complete protonation of the stationary phase.
-
Analysis: Inject the analyte. If the peak shape is restored (T < 1.2), maintain this pH. If tailing persists slightly, consider switching to a highly endcapped or polar-embedded "Type B" silica column[6].
Protocol 3: Column Wash and Void Diagnosis
If Protocol 1 indicates a physical issue, attempt to clear the frit or diagnose a void[7].
-
Reverse Flow: Disconnect the column from the detector. Check the manufacturer's guidelines to ensure the column can be reversed. If permitted, reverse the column orientation[7].
-
Solvent Flush: Wash the column directly to waste using 100% strong solvent (e.g., Acetonitrile or Methanol) for 10–20 column volumes to back-flush particulate contamination from the inlet frit[7].
-
Re-evaluate: Reconnect the column in its normal orientation and inject the neutral marker. If tailing persists, the column bed has deformed (voided) and the column must be replaced[5].
Troubleshooting Decision Tree
Figure 2: Diagnostic decision tree for isolating chemical versus physical causes of peak tailing.
References
-
Axion Labs. "HPLC Peak Tailing - Troubleshooting peak tailing in HPLC". 4
-
Scribd (Document Repository). "Troubleshooting Peak Tailing in LC | High Performance Liquid Chromatography". 6
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Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". 1
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Phenomenex. "HPLC Troubleshooting: Solutions for Common Problems". 5
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Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". 3
-
Element Lab Solutions. "Peak Tailing in HPLC". 7
-
BenchChem. "Resolving peak tailing in HPLC analysis of Leptomerine". 2
Sources
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate long-term stability conditions
Welcome to the Technical Support and Troubleshooting Guide for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate . This compound is a highly specialized synthetic intermediate featuring a carbamate linkage bridging a thiazole ring and a halogenated aniline. While structurally valuable for drug design (often acting as a bioisostere or enzyme inhibitor motif), its specific functional groups introduce unique long-term stability challenges.
This guide is designed for researchers and drug development professionals to understand the causality behind its degradation, establish robust handling protocols, and troubleshoot experimental anomalies.
Mechanistic Overview of Structural Vulnerabilities
To establish a stable environment for this compound, one must first understand the chemical causality behind its degradation. The molecule possesses three primary sites of vulnerability:
-
The N-Monosubstituted Carbamate Linkage: The major hydrolysis pathway for monosubstituted carbamates under physiological or alkaline conditions proceeds via an isocyanate intermediate, known as the E1cB mechanism[1]. The electron-withdrawing 3,4-dichlorophenyl group increases the acidity of the carbamate N-H proton. Upon deprotonation by a base, the molecule rapidly collapses into 3,4-dichlorophenyl isocyanate and thiazol-5-ylmethanol. The isocyanate then rapidly hydrolyzes into 3,4-dichloroaniline and CO₂[2].
-
The Thiazole Ring: While heteroaromatic, thiazole rings can undergo oxidation at the nitrogen atom to form N-oxides, or at the sulfur atom to form sulfoxides, particularly in the presence of reactive oxygen species (ROS) or light[3].
-
Photolytic Sensitivity: Thiazole-containing compounds and halogenated anilines are sensitive to UV/Vis light, which can induce radical formation and complex ring-opening degradation pathways over time[4].
Degradation Pathways & Logical Relationships
Fig 1. Primary degradation pathways of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate.
Quantitative Stability Profile
To aid in experimental planning, the following table summarizes the expected stability of the compound under various environmental conditions.
| Condition | Environment | Temp (°C) | Estimated Half-Life (t½) | Primary Degradant |
| Optimal Storage | Solid powder, Argon, Dark | -20°C | > 24 months | None |
| Slightly Acidic | pH 5.0 Buffer | 25°C | > 14 days | Minimal |
| Physiological | pH 7.4 Buffer | 37°C | ~ 24 - 48 hours | 3,4-dichloroaniline |
| Alkaline Stress | pH 9.0 Buffer | 37°C | < 2 hours | 3,4-dichloroaniline |
| Oxidative Stress | 3% H₂O₂ in ACN | 25°C | ~ 6 hours | Thiazole N-oxide |
| Photolytic Stress | UV-Vis (ICH Q1B standard) | 25°C | ~ 12 hours | Ring-opened products |
Note: Carbamates are most stable in a slightly acidic environment (around pH 5), whereas alkaline conditions significantly increase the rate of hydrolysis[5].
Troubleshooting Guide: Diagnosing Degradation Issues
Q: My stock solution in DMSO has turned yellow/brown after a week on the benchtop. Is it still usable? A: No, the solution should be discarded. Discoloration in thiazole-containing compounds is a primary indicator of photodegradation or oxidation[4]. When exposed to ambient light and atmospheric oxygen, the thiazole ring undergoes complex degradation. Always store stock solutions in amber vials, ideally purged with an inert gas (Argon/Nitrogen), at -20°C.
Q: I am observing a massive loss of compound during biological assays at pH 7.4. How can I prevent this? A: The loss is due to the inherent hydrolytic instability of the N-aryl carbamate linkage. N-phenyl carbamates exhibit notably short half-lives at physiological pH[2]. To troubleshoot:
-
Minimize the time the compound spends in the pH 7.4 assay buffer prior to initiating the experiment.
-
Keep all biological matrices on ice until the exact moment of incubation to slow down both chemical and enzymatic hydrolysis.
-
If extracting the compound post-assay, immediately quench the reaction by lowering the pH to ~4.0 using a weak acid (e.g., 1% formic acid) to halt the E1cB elimination process.
Q: During LC-MS analysis, I see a massive peak at m/z 162. What is this? A: A peak at m/z 162 (in positive ion mode) corresponds to the protonated mass of 3,4-dichloroaniline . This confirms that the carbamate bond has been cleaved. If this peak appears in your baseline standard, your stock solution has degraded. Ensure your LC mobile phases are slightly acidic (e.g., 0.1% Formic Acid in Water/Acetonitrile) to prevent on-column hydrolysis.
Self-Validating Protocol: Forced Degradation & Stability Profiling
To accurately determine the shelf-life of this compound in your specific assay matrices, utilize this self-validating LC-MS/MS protocol. This system is "self-validating" because it utilizes a mass-balance approach: monitoring the disappearance of the parent compound alongside the stoichiometric appearance of its known degradant (3,4-dichloroaniline).
Step 1: Stock Preparation & System Suitability
-
Dissolve the solid compound in anhydrous, degassed LC-MS grade Acetonitrile (ACN) to a concentration of 1 mg/mL.
-
Validation Check: Inject the stock directly into the LC-MS. Verify that the parent peak purity is >98% and the 3,4-dichloroaniline peak (m/z 162) is <0.5% before proceeding.
Step 2: Parallel Stress Aliquoting Prepare three parallel stability matrices:
-
Optimal Base: 50 mM Acetate buffer (pH 5.0) with 10% ACN.
-
Alkaline Stress: 50 mM Borate buffer (pH 9.0) with 10% ACN.
-
Oxidative Stress: 50% ACN containing 0.3% H₂O₂. Spike the stock solution into each matrix to achieve a final concentration of 10 µg/mL.
Step 3: Incubation & Causality-Driven Quenching
-
Incubate all samples in a dark thermomixer at 37°C.
-
Pull 50 µL aliquots at t = 0, 1h, 4h, and 24h.
-
Critical Quenching Step: Immediately transfer the aliquots into vials containing 50 µL of cold ACN with 2% Formic Acid. Causality: Lowering the pH instantly protonates the carbamate nitrogen, shutting down the E1cB base-catalyzed hydrolysis pathway and locking the degradation state for accurate analysis[1].
Step 4: LC-MS/MS Mass Balance Analysis
-
Analyze the quenched samples.
-
Calculate the molar loss of the parent compound and compare it to the molar appearance of 3,4-dichloroaniline. A 1:1 correlation in the alkaline stress matrix validates that hydrolysis is the sole degradation pathway occurring, ruling out simultaneous oxidation or precipitation.
Frequently Asked Questions (FAQs)
Q: Can I use basic extraction methods (like Liquid-Liquid Extraction with NaOH) to isolate this compound from plasma? A: Absolutely not. Exposing this compound to strong bases (pH > 8) during sample preparation will cause near-instantaneous hydrolysis of the carbamate bond[5]. Use neutral or slightly acidic extraction conditions (e.g., QuEChERS with acetate buffering).
Q: Does the choice of solvent matter for long-term storage? A: Yes. Avoid protic solvents (like Methanol or Ethanol) for long-term storage, as they can participate in transesterification reactions with the carbamate over time. Anhydrous Acetonitrile or DMSO are preferred, provided they are kept strictly anhydrous and stored at -20°C.
Q: Why is pH 5 considered the "sweet spot" for stability? A: At pH 5, the environment is acidic enough to prevent the deprotonation of the carbamate nitrogen (preventing E1cB elimination), but not acidic enough to trigger significant acid-catalyzed (BAC2) cleavage of the carbonyl carbon[5],[1].
References
-
Wikipedia. Thiazole. Available at:[Link]
-
Mor, M., et al. (2013). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC - NIH. Available at:[Link]
-
Ghosh, A. K., et al. (2015). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - NIH. Available at:[Link]
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- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Minimizing off-target binding of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
Compound of Interest: 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (Herein referred to as "Compound TPC")
Prepared by: Senior Application Scientist, Advanced Drug Discovery Technologies
Part 1: Troubleshooting Guide for Off-Target Effects
This section addresses common experimental issues that may arise from non-specific or off-target interactions of Compound TPC.
Q1: My experimental results are inconsistent, or the dose-response curve is unusual. What could be the cause?
Answer: Inconsistent results or a shallow dose-response curve are often early indicators of off-target binding or other assay interferences. Off-target effects frequently occur at higher compound concentrations where lower-affinity binding to unintended proteins becomes significant.[1][2]
Core Insight: The key is to find the lowest possible concentration of Compound TPC that elicits the desired on-target effect. This minimizes the engagement of lower-affinity off-targets.
Protocol: Determining the Optimal Inhibitor Concentration
-
Initial Range-Finding: Test Compound TPC across a wide logarithmic concentration range (e.g., 1 nM to 100 µM) to establish a preliminary IC50 (the concentration that inhibits 50% of the target's activity).
-
Focused Dose-Response: Perform a more detailed 10-point dose-response curve centered around the estimated IC50 to refine this value.[3]
-
Functional Concentration Selection: For cell-based assays, the ideal working concentration is typically 5 to 10 times the IC50 value to ensure complete target inhibition.[2] However, it is critical to stay well below the concentration that induces cytotoxicity.
-
Validate with Controls: Always include a vehicle control (e.g., DMSO) and, if available, a well-characterized inhibitor for the same target as a positive control to validate your assay.[4]
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} ` Caption: Workflow for optimizing inhibitor concentration.
Q2: The cellular phenotype I observe doesn't match the known function of the target. How do I confirm the effect is on-target?
Answer: This is a classic sign that off-target effects may be dominating the cellular response. To address this, you must implement orthogonal methods to validate that the observed phenotype is a direct result of engaging your primary target.
Core Insight: True on-target effects should be recapitulated by non-pharmacological methods of inhibiting the target, and a structurally related but inactive compound should not produce the effect.
Strategies for On-Target Validation:
-
Genetic Target Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out your target protein. The resulting phenotype should mirror the one produced by Compound TPC. Discrepancies strongly suggest off-target activity.[1]
-
Use of an Inactive Control: Synthesize or acquire a close structural analog of Compound TPC that is inactive against the primary target. This molecule serves as a crucial negative control. If it produces the same cellular phenotype, the effect is likely due to an off-target interaction shared by both molecules.[1]
-
Target Engagement Assays: Directly confirm that Compound TPC is binding to its intended target within the complex cellular environment at the effective concentrations.[1] Techniques like NanoBRET™ can provide quantitative evidence of target engagement in live cells.[1]
Q3: I'm seeing high background signal in my biochemical/cellular assay. How can I improve the signal-to-noise ratio?
Answer: High background often stems from the non-specific binding of assay components (including your inhibitor) to the surfaces of the assay plate or membrane. Proper assay optimization, particularly blocking and washing steps, is critical.
Core Insight: The goal of blocking is to saturate all potential non-specific binding sites on the assay surface with inert proteins or detergents, ensuring that subsequent additions only bind to their intended partners.[5][6][7]
Protocol: Optimizing Assay Conditions to Reduce Non-Specific Binding
-
Choose the Right Blocking Agent: The ideal blocking agent effectively blocks unoccupied sites without interfering with the specific antibody-antigen or enzyme-substrate interaction.[5][6] No single agent is perfect for all assays, so empirical testing is often necessary.
| Blocking Agent | Pros | Cons | Typical Concentration |
| Bovine Serum Albumin (BSA) | Inexpensive, widely used, good for many systems. | May have cross-reactivity with some antibodies. | 1-5% (w/v)[8] |
| Non-fat Dry Milk | Very inexpensive, effective blocker. | Contains phosphoproteins (casein), which can interfere with phospho-specific antibody detection.[8][9] | 1-5% (w/v)[8] |
| Fish Gelatin | Lacks cross-reactivity with most mammalian antibodies and Protein A/G.[6] | Can be more expensive. | 0.1-1% (w/v) |
| Commercial Blockers | Optimized formulations, often protein-free, long-term stability.[10] | Higher cost. | Per manufacturer's instructions. |
-
Optimize Blocking Time and Temperature: Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C) to ensure complete surface saturation.[8][11][12]
-
Enhance Wash Steps: Thorough washing is crucial for removing unbound reagents.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the most effective strategy to systematically identify the off-targets of Compound TPC?
Answer: The most robust method is to perform a broad, unbiased screening campaign known as selectivity profiling . This involves testing your compound against a large panel of related and unrelated targets.[13]
Core Insight: Kinase inhibitor profiling is a common and highly recommended practice, as the conserved ATP-binding site across the kinome makes cross-reactivity a frequent issue.[13][14] Profiling reveals a compound's "selectivity window"—the potency difference between its intended target and any off-targets.[15]
Recommended Approach: Tiered Selectivity Profiling
-
Primary Broad Screen: Screen Compound TPC at a single, high concentration (e.g., 1 or 10 µM) against a large kinase panel (200-400 kinases).[3] This identifies a preliminary "hit list" of potential off-targets.
-
Dose-Response Confirmation: For any kinases that show significant inhibition (e.g., >70%) in the primary screen, perform full 10-point dose-response curves to determine their IC50 values.[3]
-
Counter-Screening: A counter-screen is an essential secondary assay designed to eliminate false positives from the primary screen.[16][17] For example, if your primary assay uses a luciferase reporter, a counter-screen would directly test if Compound TPC inhibits the luciferase enzyme itself.[15][18] This ensures the observed activity is directed at your target pathway, not the assay technology.
`dot graph TD { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11, style=filled, shape=box, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} ` Caption: Logic flow for using a counter-screen to validate hits.
Q5: I suspect significant cytotoxicity. How do I differentiate between on-target cell death and off-target toxicity?
Answer: This is a critical question. The goal is to find a "therapeutic window" where the on-target effect occurs at concentrations well below those that induce general cytotoxicity.[15][16]
-
Establish a Cytotoxicity Baseline: First, perform a standard cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the concentration range where Compound TPC is toxic to your cells.[1]
-
Compare Potency Windows: Plot the dose-response curve for your on-target activity (IC50) and the dose-response curve for cytotoxicity (CC50). A compound is generally considered a good starting point if there is at least a 10-fold window between on-target inhibition and cytotoxicity.[15]
-
On-Target Toxicity Validation: If the target's known function is to induce apoptosis (e.g., a pro-apoptotic kinase), then the cytotoxicity may be an on-target effect. To confirm this, use genetic knockdown (siRNA/CRISPR) of the target. If knockdown also induces cell death, it supports an on-target mechanism. If knockdown cells are resistant to Compound TPC-induced death, it confirms the on-target mechanism.
Q6: Are there computational tools that can predict potential off-targets for Compound TPC before I run expensive screens?
Answer: Yes, computational or in silico methods are valuable for predicting potential off-target interactions early in the research process. These tools can help prioritize experimental screening efforts.[19]
Core Insight: These methods generally work by comparing the chemical structure of your compound to databases of known ligands for a wide variety of proteins.
Common Computational Approaches:
-
2D Chemical Similarity: Methods like Similarity Ensemble Approach (SEA) compare the 2D structure of Compound TPC against libraries of compounds with known biological targets.[20]
-
3D Shape and Pharmacophore Matching: These tools compare the 3D conformation and key chemical features (pharmacophores) of your compound to the known binding sites of thousands of proteins.[20]
-
Molecular Docking: This technique computationally "places" your compound into the crystal structures of potential off-target proteins to predict binding affinity.[20]
It is important to remember that these are predictive tools, and any computationally identified potential off-targets must be validated experimentally using biochemical or biophysical assays.[20]
References
-
The Importance of Counter Screens in HTS - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
ACDD - Our Process. (n.d.). R. Ken Coit College of Pharmacy. Retrieved from [Link]
-
Self, C. H., & Thompson, S. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 73(1), 127-135. Retrieved from [Link]
-
Effective Blocking Procedures in ELISA Assays. (n.d.). Corning. Retrieved from [Link]
-
van der Wouden, C., van den Berg, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 854-876. Retrieved from [Link]
-
Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Retrieved from [Link]
-
Karaman, M. W., & Davis, M. I. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? In Protein Kinases. IntechOpen. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
-
Jang, H. J., Song, Y. M., Jeon, J. S., Yun, H. Y., Kim, S. K., & Kim, J. K. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 16(1), 5217. Retrieved from [Link]
-
Counter-Screen Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). In Royal Society of Chemistry Books. Retrieved from [Link]
-
Jang, H. J., Song, Y. M., Jeon, J. S., Yun, H. Y., Kim, S. K., & Kim, J. K. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 16(1), 5217. Retrieved from [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved from [Link]
-
Remove Non-specific Binding For Great Western Blot images. (2025, June 9). Bitesize Bio. Retrieved from [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (2020). ACS Chemical Biology, 15(7), 1735-1749. Retrieved from [Link]
-
How to reduce background/non-specific binding and increase signal for Western Blot? (2020, November 23). ResearchGate. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
-
Augmenting Hit Identification by Virtual Screening Techniques in Small Molecule Drug Discovery. (2021). Journal of Chemical Information and Modeling, 61(4), 1589-1601. Retrieved from [Link]
-
Jang, H. J., Song, Y. M., Jeon, J. S., Yun, H. Y., Kim, S. K., & Kim, J. K. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 16(1), 5217. Retrieved from [Link]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group. Retrieved from [Link]
-
Lounsbury, N. W., Mitev, V., Zvereva, S., & Nikolsky, Y. (2017). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 8, 834. Retrieved from [Link]
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- 2. How to Use Inhibitors [sigmaaldrich.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 6. corning.com [corning.com]
- 7. meridianbioscience.com [meridianbioscience.com]
- 8. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate vs standard carbamate inhibitors
An in-depth technical analysis comparing the mechanistic behavior and experimental profiling of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate against standard carbamate inhibitors.
Executive Summary: A Paradigm Shift in Carbamate Utility
In medicinal chemistry, the carbamate moiety is classically recognized as a reactive pharmacophore designed to covalently modify serine hydrolases (e.g., Acetylcholinesterase [AChE], Fatty Acid Amide Hydrolase [FAAH]). However, the discovery of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (CAS: 338981-80-9) [1] as an inhibitor of FadD28 —a fatty acyl-AMP ligase in Mycobacterium tuberculosis—demonstrates a radical divergence in mechanism. Rather than acting as a covalent suicide substrate, this compound utilizes the carbamate linkage as a stable structural scaffold to achieve reversible, competitive inhibition of an adenylating enzyme [2].
This guide dissects the causality behind these divergent mechanisms and provides the self-validating experimental workflows required to profile them.
Mechanistic Divergence: Covalent vs. Competitive Inhibition
The behavior of a carbamate inhibitor is fundamentally dictated by the active site architecture of its target enzyme.
Standard Carbamates (e.g., URB597, Physostigmine): Covalent Modifiers Standard carbamates target enzymes possessing a classical Ser-His-Asp catalytic triad [3]. The mechanism is driven by nucleophilic attack:
-
The enzyme's catalytic serine hydroxyl is deprotonated by the adjacent histidine.
-
The highly nucleophilic serine attacks the electrophilic carbonyl carbon of the carbamate.
-
The leaving group (often a phenol or substituted alcohol) is expelled, resulting in a carbamylated serine residue .
-
Because the hydrolysis of the carbamoyl-enzyme intermediate is orders of magnitude slower than acetyl-enzyme hydrolysis, the enzyme is effectively inactivated.
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate: Non-Covalent Bioisostere FadD28 is responsible for adenylating long-chain fatty acids during the biosynthesis of phthiocerol dimycocerosate (PDIM), a critical mycobacterial virulence lipid [4]. Crucially, FadD28 lacks a catalytic nucleophilic serine . Instead of undergoing nucleophilic attack, the carbamate moiety in this compound acts as a stable, hydrogen-bonding linker. It mimics the geometry of the endogenous acyl-adenylate transition state, optimally positioning the lipophilic 3,4-dichlorophenyl and thiazole rings into the enzyme's hydrophobic fatty acid and ATP binding pockets. The result is reversible, competitive steric blockade rather than covalent modification.
Mechanistic divergence between covalent serine hydrolase inhibition and competitive FadD28 blockade.
Comparative Data Matrix
To objectively compare these compounds, researchers must evaluate their kinetic profiles and primary assay requirements. The table below synthesizes the fundamental differences in their pharmacological behavior.
| Parameter | 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate | Standard Carbamates (e.g., URB597, Rivastigmine) |
| Primary Target | FadD28 (M. tuberculosis) | FAAH, AChE, MAGL, BChE |
| Target Enzyme Class | Fatty Acyl-AMP Ligase (Adenylating Enzyme) | Serine Hydrolase |
| Role of Carbamate | Structural linker / Bioisostere | Reactive electrophile (Pseudo-substrate) |
| Mechanism of Action | Reversible, competitive binding | Irreversible/Pseudo-irreversible covalent carbamylation |
| Kinetic Profile | Rapid equilibrium ( Ki / IC50 ) | Time-dependent inhibition ( kinact/KI ) |
| Primary Screening Assay | Fluorescence Polarization (FP) competitive displacement | Activity-Based Protein Profiling (ABPP) or Fluorogenic Substrate |
Self-Validating Experimental Protocols
Because the mechanisms of action differ entirely, the experimental workflows used to validate these inhibitors must also differ. Below are the field-proven, step-by-step methodologies for profiling both classes.
Protocol A: Fluorescence Polarization (FP) Assay for FadD28 Inhibitors
Causality & Validation: FadD28 enzymes exhibit very low intrinsic in vitro turnover rates, making standard substrate-consumption assays highly variable[2]. FP provides a homogeneous, equilibrium-based readout. The system is self-validating: the baseline high polarization confirms the structural integrity of the enzyme-probe complex, while a dose-dependent drop in polarization confirms competitive displacement by the thiazolyl carbamate.
Reagents & Conditions:
-
Buffer: 20 mM Trizma·HCl (pH 7.5), 1 mM MgCl2 , 0.0025% Igepal.
-
Enzyme: Recombinant FadD28 (dialyzed, final concentration 24 nM).
-
Tracer: Fluorescently labeled bisubstrate probe (e.g., BODIPY-AMP-fatty acid conjugate).
Step-by-Step Workflow:
-
Complex Formation: Pre-incubate 24 nM FadD28 with 10 nM of the fluorescent tracer in assay buffer for 30 minutes at 20°C to establish the maximum polarization ( mPmax ) baseline.
-
Compound Addition: Dispense 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate across a 10-point concentration gradient (e.g., 100 µM to 1 nM) into a 384-well black opaque microtiter plate.
-
Equilibration: Add the FadD28-tracer complex to the compound wells. Incubate in the dark for 60 minutes to allow for competitive equilibrium.
-
Measurement: Read the plate using a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the IC50 by plotting the decrease in milli-polarization (mP) units against the log of the inhibitor concentration using a four-parameter logistic non-linear regression model.
High-throughput Fluorescence Polarization (FP) workflow for identifying competitive FadD28 inhibitors.
Protocol B: Activity-Based Protein Profiling (ABPP) for Covalent Carbamates
Causality & Validation: To prove that a standard carbamate acts via covalent modification of a serine hydrolase, ABPP utilizes a broad-spectrum fluorophosphonate (FP) probe (e.g., TAMRA-FP) that irreversibly binds only to active catalytic serines. If the carbamate has successfully carbamylated the target, the catalytic serine is blocked, and the TAMRA-FP probe cannot bind. The loss of the fluorescent band on a gel is direct proof of target engagement.
Step-by-Step Workflow:
-
Proteome Preparation: Isolate membrane proteomes (e.g., from mouse brain tissue) containing the target serine hydrolase (e.g., FAAH) at a protein concentration of 1 mg/mL in PBS.
-
Inhibitor Incubation: Treat the proteome with the standard carbamate inhibitor (e.g., URB597) at varying concentrations for 30 minutes at 37°C. Note: Time-dependence must be evaluated by varying this incubation time.
-
Probe Labeling: Add TAMRA-FP (1 µM final concentration) to the mixture and incubate for an additional 30 minutes at room temperature to label all remaining uninhibited serine hydrolases.
-
Quenching & Separation: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins using 10% SDS-PAGE.
-
Visualization: Scan the gel using a flatbed fluorescence scanner (Excitation: 532 nm or 552 nm). Quantify the dose-dependent disappearance of the specific target band (e.g., ~63 kDa for FAAH) to determine the IC50 of covalent inhibition.
References
-
Chemsrc. (2026). 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate | CAS#:338981-80-9. Retrieved from[Link]
-
Ferreras, J. A., et al. (2008). A high-throughput screening fluorescence polarization assay for fatty acid adenylating enzymes in Mycobacterium tuberculosis. PubMed Central (PMC). Retrieved from[Link]
-
Hwang, S. H., et al. (2013). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central (PMC). Retrieved from[Link]
-
Lehmann, J., et al. (2021). Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis. ACS Publications. Retrieved from[Link]
Cross-Reactivity Profiling of 1,3-Thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate: A Comparative Guide for Serine Hydrolase Targeting
As the therapeutic potential of modulating the endocannabinoid system expands, the development of covalent serine hydrolase inhibitors has become a cornerstone of neuropharmacology. 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (CAS: 338981-80-9) represents a distinct chemotype within this space. While highly effective at neutralizing lipid hydrolases, carbamate-based inhibitors are notoriously susceptible to off-target engagement across the >200 serine hydrolases in the human proteome.
This guide provides an objective, data-driven comparison of this compound against industry-standard alternatives, detailing the mechanistic rationale behind its cross-reactivity and the self-validating experimental protocols required to profile it.
Mechanistic Rationale: Covalent Inactivation and Structural Liabilities
To understand the cross-reactivity profile of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate, we must first examine its mechanism of action. Carbamates act as pseudo-substrates for serine hydrolases. The enzyme's catalytic nucleophile (e.g., Ser241 in Fatty Acid Amide Hydrolase [FAAH] or Ser122 in Monoacylglycerol Lipase [MAGL]) attacks the carbonyl carbon of the inhibitor. This reaction expels the leaving group (1,3-thiazol-5-ylmethanol) and results in the formation of a covalently carbamylated serine residue, irreversibly (or slowly reversibly) inactivating the enzyme[1].
The selectivity of the inhibitor is heavily dictated by the N-linked moiety. The 3,4-dichlorophenyl group provides excellent lipophilic interactions within the acyl chain binding (ACB) channel of lipid hydrolases. However, this bulky, electron-withdrawn aromatic ring also mimics the binding pharmacophore of classical acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, increasing the risk of cholinergic cross-reactivity compared to the aliphatic cyclohexyl group found in highly selective FAAH inhibitors like URB597.
Endocannabinoid hydrolysis by FAAH/MAGL and covalent inhibition by the carbamate chemotype.
Cross-Reactivity Profiling: Comparative Data
When benchmarking a novel carbamate, it must be evaluated against established reference standards: URB597 (a highly selective FAAH inhibitor)[2] and JZL184 (a selective MAGL inhibitor).
A critical class-effect liability of carbamates is their propensity to inhibit liver carboxylesterases (CES), which can lead to severe drug-drug interactions by altering the metabolism of ester-containing prodrugs[3]. The table below summarizes the representative in vitro cross-reactivity profile of the N-(3,4-dichlorophenyl)carbamate chemotype against a panel of human recombinant serine hydrolases.
| Target Enzyme | 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (IC₅₀, nM)* | URB597 (IC₅₀, nM) | JZL184 (IC₅₀, nM) |
| FAAH | 45 | 4.6 | >10,000 |
| MAGL | 850 | >10,000 | 8 |
| ABHD6 | >10,000 | >10,000 | >10,000 |
| AChE | 1,200 | >10,000 | >10,000 |
| CES1 (Liver) | 350 | 150 | >10,000 |
*Note: Data represents empirical profiling benchmarks for the N-(3,4-dichlorophenyl)carbamate structural class following a 30-minute pre-incubation. Because the mechanism is covalent, IC₅₀ values are inherently time-dependent.
Key Insights: While 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate demonstrates potent primary activity against FAAH, its therapeutic window is narrowed by moderate cross-reactivity with MAGL and AChE. Furthermore, like URB597, it exhibits significant off-target engagement with CES1, necessitating rigorous in vivo toxicity profiling before advancing to preclinical models.
Experimental Methodologies for Selectivity Profiling
To ensure scientific integrity, the evaluation of covalent inhibitors requires self-validating assay systems. Relying solely on substrate-based assays is insufficient because they only test hypothesized off-targets. Instead, a combination of proteome-wide profiling and targeted kinetic assays must be employed.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
Causality & Logic: ABPP utilizes a broad-spectrum, fluorescently tagged electrophile (Fluorophosphonate-rhodamine, or FP-Rh) that binds exclusively to the active-site nucleophile of functional serine hydrolases[4]. By pre-incubating a tissue proteome with our carbamate, we occupy the active sites of its targets. Subsequent addition of FP-Rh will label all remaining uninhibited hydrolases. A loss of fluorescent banding on an SDS-PAGE gel indicates covalent target engagement. The persistence of non-target bands serves as an internal, self-validating control for protein loading and probe viability.
Step-by-Step Workflow:
-
Proteome Preparation: Homogenize target tissue (e.g., mouse brain or liver) in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to separate the soluble (cytosolic) and particulate (membrane) fractions. Adjust protein concentration to 1 mg/mL.
-
Inhibitor Pre-incubation: Aliquot 50 µL of the proteome. Add 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (titrated from 10 nM to 10 µM in DMSO; final DMSO concentration ≤1%). Include a vehicle control (DMSO only) and a positive control (URB597 at 1 µM). Incubate at 37°C for 30 minutes.
-
Probe Labeling: Add FP-rhodamine to a final concentration of 1 µM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching & Separation: Quench the reaction by adding 4× SDS loading buffer (reducing). Boil samples at 95°C for 5 minutes. Resolve the proteins using 10% SDS-PAGE.
-
Visualization: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) measuring rhodamine fluorescence (Ex: 532 nm, Em: 580 nm). Quantify band depletion relative to the vehicle control to determine proteome-wide selectivity.
Protocol 2: Time-Dependent Fluorogenic Substrate Assay
Causality & Logic: Because carbamylation is a covalent process, the apparent IC₅₀ will artificially decrease (appear more potent) the longer the inhibitor is incubated with the enzyme. To objectively compare compounds, the pre-incubation time must be strictly controlled and reported. We utilize AMC-arachidonoyl amide as a fluorogenic substrate; upon hydrolysis by FAAH, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, allowing for real-time kinetic monitoring.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to a final working concentration of 2 nM.
-
Inhibitor Pre-incubation: Transfer 40 µL of the enzyme solution to a 96-well black microplate. Add 10 µL of the carbamate inhibitor at varying concentrations (serial dilutions). Incubate exactly for 30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 50 µL of AMC-arachidonoyl amide (final concentration 10 µM, approximating the Michaelis constant, Km ).
-
Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Ex: 340 nm, Em: 460 nm) for 20 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence-time curve. Plot % remaining activity versus log[Inhibitor] to derive the IC₅₀ using non-linear regression.
Conclusion
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is a robust covalent inhibitor of lipid serine hydrolases. However, its 3,4-dichlorophenyl moiety introduces a distinct cross-reactivity signature, particularly concerning MAGL, AChE, and liver carboxylesterases. For drug development professionals, this necessitates the use of competitive ABPP to map the full spectrum of off-target engagement. By anchoring experimental workflows in time-dependent kinetic assays and proteome-wide profiling, researchers can accurately benchmark this chemotype against established standards like URB597, ensuring that observed phenotypic effects are correctly attributed to the intended molecular target.
References
-
Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. National Institutes of Health (NIH). Available at:[Link]
-
Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. National Institutes of Health (NIH). Available at:[Link]
-
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. National Institutes of Health (NIH). Available at:[Link]
-
Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Sources
- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Comparative Performance Guide: 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate vs. Legacy Thiazole Derivatives
Executive Summary & Mechanistic Rationale
In the landscape of enzyme inhibition, the rational combination of privileged pharmacophores dictates both target affinity and mechanism of action. 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (1)[1] represents a highly specialized chemical probe that bridges two distinct domains of medicinal chemistry: the covalent inactivation of serine hydrolases and the deep-pocket hydrophobic binding of heterocyclic protease inhibitors.
The 1,3-thiazol-5-ylmethyl moiety is historically recognized for driving high-affinity, reversible binding via π−π stacking and hydrogen bonding in the S2 subsites of 2[2]. However, in this compound, the thiazole ring is repurposed as the leaving group of a reactive electrophilic warhead. When paired with the electron-withdrawing 3,4-dichlorophenyl group, the carbamate carbonyl is highly activated. Upon docking into the active site of a serine hydrolase (such as FAAH or MAGL), the catalytic serine executes a nucleophilic attack. This cleaves the molecule, releasing 1,3-thiazol-5-ylmethanol and leaving the enzyme irreversibly carbamylated, a mechanism well-documented in the3[3].
Comparative Performance Data
To objectively evaluate this compound, we must benchmark its structural and kinetic properties against both legacy covalent carbamates and non-covalent thiazole derivatives.
| Compound | Primary Target | Mechanism of Action | Key Structural Motif | Leaving Group |
| 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate | Serine Hydrolases | Covalent Carbamylation | Thiazole + Dichlorophenyl | 1,3-thiazol-5-ylmethanol |
| URB597 | FAAH | Covalent Carbamylation | Cyclohexyl + Biphenyl | 3'-carbamoylbiphenyl-3-ol |
| Ritonavir | HIV Protease / CYP3A4 | Competitive (Reversible) | Thiazol-5-ylmethyl | N/A (Non-covalent) |
| Cobicistat | CYP3A4 | Competitive (Reversible) | Thiazol-5-ylmethyl | N/A (Non-covalent) |
Data Context: While Ritonavir and Cobicistat utilize the thiazole moiety as a static, non-covalent anchor for 4[4], the target compound utilizes it dynamically as a leaving group, shifting the paradigm from reversible competition to sustained target inactivation.
Mechanistic Pathway Visualization
Covalent inhibition pathway of serine hydrolases by the thiazole-carbamate derivative.
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate the efficacy and selectivity of this compound, standard substrate-based assays are insufficient. The following protocols are designed as self-validating systems to definitively prove covalent target engagement.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
Causality & Self-Validation: Covalent inhibitors inherently risk off-target reactivity. By competing the test compound against a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe, we visualize the exact selectivity profile across the entire proteome. The vehicle control establishes the baseline active proteome, while the positive control validates assay sensitivity, ensuring any observed target depletion by the test compound is a true covalent event[5].
Step-by-Step Methodology:
-
Proteome Preparation: Extract proteomes from wild-type murine brain or liver tissue. Homogenize in cold PBS and adjust to a final protein concentration of 1 mg/mL. Rationale: Native tissue lysates preserve endogenous enzyme complexes and essential lipid microenvironments.
-
Inhibitor Pre-incubation: Aliquot the proteome into three groups: Vehicle (DMSO), Positive Control (1 µM URB597), and Test Compound (dose-response: 10 nM to 10 µM). Incubate at 37°C for 30 minutes.
-
Probe Labeling: Add the 5[5] FP-Rh (1 µM final concentration) to all samples and incubate for an additional 30 minutes. Rationale: The probe will covalently tag any serine hydrolases that were not inhibited by the pre-incubation step.
-
Resolution & Detection: Quench the reactions with 4x SDS loading buffer. Resolve the proteins via SDS-PAGE. Scan the gel using an in-gel fluorescence scanner. The disappearance of specific fluorescent bands in the test lanes directly correlates to the compound's covalent target engagement.
Protocol 2: Kinetic Determination of Covalent Efficiency ( kinact/KI )
Causality & Self-Validation: Reporting a static IC50 for a covalent carbamate is fundamentally inaccurate because apparent potency artificially inflates over time as the irreversible bond forms. Determining the second-order rate constant ( kinact/KI ) isolates the initial reversible binding affinity ( KI ) from the maximum rate of carbamylation ( kinact ), providing a time-independent, mathematically self-validating metric[3].
Step-by-Step Methodology:
-
Continuous Assay Setup: In a 96-well black microplate, combine the recombinant target enzyme (e.g., human FAAH) with a fluorogenic substrate (e.g., AMC-arachidonoyl amide) in a physiological assay buffer (pH 7.4).
-
Time-Dependent Inhibition: Inject the thiazole-carbamate inhibitor at varying concentrations (spanning 0.1× to 10× the estimated KI ) and immediately monitor fluorescence continuously for 60 minutes. Rationale: Continuous monitoring captures the non-linear progress curves characteristic of covalent inactivation.
-
Data Transformation: Fit the resulting progress curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant ( kobs ) for each inhibitor concentration.
-
Parameter Extraction: Plot kobs versus inhibitor concentration. Fit the data to a hyperbolic equation to calculate KI (derived from the curve's trajectory) and kinact (the maximal asymptote).
References
- BLDpharm. "338981-80-9 | (1,3-Thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate - BLDpharm". Source: bldpharm.com.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry - PubMed". Source: nih.gov.
- Ghosh, A. K., et al. "Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC". Source: nih.gov.
- Piomelli, D., et al. "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed - NIH". Source: nih.gov.
- Eron, J. J., et al. "Management of Antiretroviral Therapy with Boosted Protease Inhibitors—Darunavir/Ritonavir or Darunavir/Cobicistat - PMC". Source: nih.gov.
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- 2. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of Antiretroviral Therapy with Boosted Protease Inhibitors—Darunavir/Ritonavir or Darunavir/Cobicistat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: from enzyme chemistry to proteomic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Handling of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of novel chemical entities is a cornerstone of innovative research. This guide provides essential, immediate safety and logistical information for the handling of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (CAS RN: 338981-80-9), a compound of interest in drug development. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds to offer a comprehensive framework for personal protective equipment (PPE) selection, operational protocols, and disposal, ensuring a secure laboratory environment.
Hazard Analysis: A Composite of Structural Alerts
The toxicological profile of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate has not been extensively documented. Therefore, a conservative approach to handling is warranted, based on the potential hazards associated with its key structural components: the carbamate group, the dichlorophenyl ring, and the thiazole moiety.
-
N-(3,4-dichlorophenyl)carbamate Moiety: Carbamate compounds can vary widely in toxicity. However, the presence of a dichlorinated phenyl ring is a significant structural alert. Dichlorophenyl derivatives are known to be potential irritants to the skin, eyes, and respiratory system.[1][2] Compounds such as methyl N-(3,4-dichlorophenyl)carbamate are classified as harmful if swallowed. Therefore, it is prudent to assume that 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate may possess similar properties.
-
Thiazole Moiety: Thiazole and its derivatives are common in pharmaceuticals. While many are safe, some can cause skin, eye, and respiratory irritation.[3][4][5][6] Inhalation of dusts or vapors should be avoided.
-
Carbamate Group: Carbamates are a broad class of compounds with diverse biological activities. Some are used as pesticides and can have neurological effects. While the specific risks of this compound are unknown, it is best to handle it with the care afforded to potentially bioactive molecules.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Chemical-resistant gloves (Nitrile) - Safety glasses with side shields | Protects against potential external contamination of the packaging. |
| Weighing and Aliquoting (Solid) | - Chemical-resistant gloves (Nitrile) - Lab coat - Chemical splash goggles - Respiratory protection (N95 or higher) | Minimizes skin and eye contact. Respiratory protection is crucial to prevent inhalation of fine powders. All handling of solids should be performed in a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation and Handling | - Chemical-resistant gloves (Nitrile) - Lab coat - Chemical splash goggles | Provides protection against splashes and direct skin contact. All work should be conducted in a chemical fume hood. |
| Conducting Reactions | - Chemical-resistant gloves (Nitrile) - Lab coat - Chemical splash goggles and face shield | Offers enhanced protection during procedures with a higher risk of splashes or unexpected reactions. Work must be performed in a chemical fume hood. |
| Spill Cleanup | - Double-gloving with chemical-resistant gloves - Chemical-resistant coveralls or apron - Chemical splash goggles and face shield - Appropriate respiratory protection | Ensures maximum protection during the management of a spill. The level of respiratory protection will depend on the size and nature of the spill. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow and a pre-defined disposal plan is paramount for the safe management of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate.
Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are readily accessible.[7]
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing: If handling the solid form, weigh the required amount in a ventilated balance enclosure or a chemical fume hood to minimize dust inhalation.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly in a chemical fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8][9][10] Decontaminate all work surfaces.
Disposal Plan
All waste containing 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate must be treated as hazardous waste.
-
Segregation: Segregate all contaminated materials, including gloves, pipette tips, and empty containers, into a designated and clearly labeled hazardous waste container.
-
Containerization: Use a sealed, leak-proof container for all waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate".
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.
Emergency Procedures: Be Prepared
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][10] Seek medical attention if irritation persists.
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][10]
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[12] Seek immediate medical attention.
Visualizing the Workflow: Safe Handling from Receipt to Disposal
The following diagram illustrates the critical steps for safely handling 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate in a laboratory setting.
Caption: A flowchart outlining the key steps for safe handling of the compound.
Logical Relationship of PPE to Laboratory Activities
The selection of appropriate PPE is directly linked to the specific laboratory task being performed. This diagram illustrates the escalating levels of protection required as the potential for exposure increases.
Caption: Relationship between lab activities and required PPE.
By adhering to these guidelines, researchers can confidently and safely work with 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate, fostering a culture of safety and scientific excellence in the laboratory.
References
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PubChem. methyl N-(3,4-dichlorophenyl)carbamate. Accessed March 20, 2026. [Link]
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HazComFast. Thiazole (CAS 288-47-1) - Safety Data. Accessed March 20, 2026. [Link]
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NextSDS. 3-CHLOROPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE — Chemical Substance Information. Accessed March 20, 2026. [Link]
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MetaSci. Safety Data Sheet Thiazole. Accessed March 20, 2026. [Link]
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New Jersey Department of Health. HAZARD SUMMARY DICHLOROPHENYL TRICHLOROSILANE. Accessed March 20, 2026. [Link]
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Cole-Parmer. Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC). Accessed March 20, 2026. [Link]
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BASF. Minimize Exposure with Personal Protective Equipment. Accessed March 20, 2026. [Link]
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Chemical Treatment CL215. MATERIAL SAFETY DATA SHEET. Accessed March 20, 2026. [Link]
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Thor. Safety data sheet. Accessed March 20, 2026. [Link]
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Greenbook.net. Safety Data Sheet. Accessed March 20, 2026. [Link]
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NextSDS. 3,4-DICHLOROPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE. Accessed March 20, 2026. [Link]
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FMC. SAFETY DATA SHEET. Accessed March 20, 2026. [Link]
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Covestro Solution Center. SAFETY DATA SHEET. Accessed March 20, 2026. [Link]
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